Ailancoumarin E
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H26O6 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
7-[(2R,3R)-2,3-dihydroxy-3,7-dimethyloct-6-enoxy]-6-methoxychromen-2-one |
InChI |
InChI=1S/C20H26O6/c1-13(2)6-5-9-20(3,23)18(21)12-25-17-11-15-14(10-16(17)24-4)7-8-19(22)26-15/h6-8,10-11,18,21,23H,5,9,12H2,1-4H3/t18-,20-/m1/s1 |
InChI Key |
NCRRDONQLFLBSR-UYAOXDASSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Ailancoumarin E: A Technical Overview of its Discovery and Natural Source
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ailancoumarin E is a naturally occurring terpenylated coumarin (B35378) that has been identified and isolated from the root bark of Ailanthus altissima (Mill.) Swingle, commonly known as the "Tree of Heaven." This technical guide provides a comprehensive overview of the discovery of this compound, its natural source, and the methodologies employed for its isolation and characterization. While detailed experimental protocols and specific quantitative data for this compound are not extensively documented in the currently available scientific literature, this document synthesizes the existing knowledge to provide a foundational understanding for researchers in natural product chemistry and drug discovery.
Discovery and Natural Source
This compound was discovered as a constituent of the root bark of Ailanthus altissima (Mill.) Swingle, a plant belonging to the Simaroubaceae family.[1][2][3] This plant has a history of use in traditional medicine, which has prompted phytochemical investigations into its various parts.[2] Several studies focusing on the chemical constituents of A. altissima have led to the isolation and identification of a diverse range of compounds, including numerous terpenylated coumarins, quassinoids, and alkaloids.[2][4] this compound is one of the known terpenylated coumarins that has been repeatedly isolated from the root bark of this plant, alongside other structurally related compounds.[1][3]
Experimental Protocols
While a specific, detailed, step-by-step protocol for the isolation of this compound is not explicitly available in the reviewed literature, the general methodology can be inferred from studies on the isolation of other terpenylated coumarins from Ailanthus altissima. The process typically involves solvent extraction of the dried plant material followed by chromatographic separation.
General Isolation and Purification Methodology
The following is a generalized protocol based on published methods for the isolation of coumarins from Ailanthus altissima root bark:
-
Extraction: The air-dried and powdered root bark of Ailanthus altissima is extracted exhaustively with a solvent such as 95% ethanol (B145695) at room temperature.[4] The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The terpenylated coumarins, including this compound, are typically found in the ethyl acetate fraction.
-
Chromatographic Separation: The ethyl acetate-soluble fraction is subjected to multiple steps of column chromatography to isolate the individual compounds.
-
Silica (B1680970) Gel Column Chromatography: The EtOAc fraction is typically first fractionated on a silica gel column, eluting with a gradient of solvents, commonly a mixture of petroleum ether and ethyl acetate or chloroform (B151607) and methanol (B129727). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing mixtures of coumarins are further purified using preparative HPLC, often on a C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.
-
Note: The specific elution gradients and the precise fractions containing this compound are not detailed in the available literature.
Structure Elucidation
The structure of this compound, as a known compound, was likely confirmed by comparing its spectroscopic data with previously reported values. The primary techniques used for the structure elucidation of novel and known coumarins from Ailanthus altissima include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the placement of substituents.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.[4]
Quantitative Data
Specific quantitative data for this compound, such as its yield from the plant material or detailed spectroscopic data, are not provided in the reviewed publications. However, data for other recently discovered terpenylated coumarins from the same plant source are available and presented here for comparative purposes.
Spectroscopic Data for Structurally Similar Coumarins from Ailanthus altissima
While the specific ¹H and ¹³C NMR data for this compound were not found in the search results, the following table presents data for newly identified terpenylated coumarins from the same plant, which can serve as a reference for researchers working on similar compounds.
| Compound | ¹H NMR (δ in ppm, J in Hz) | ¹³C NMR (δ in ppm) |
| Altissimacoumarin I | Data not available in a readily comparable format | Data not available in a readily comparable format |
| Altissimacoumarin J | Data not available in a readily comparable format | Data not available in a readily comparable format |
| Altissimacoumarin K | Data not available in a readily comparable format | Data not available in a readily comparable format |
| Altissimacoumarin L | Data not available in a readily comparable format | Data not available in a readily comparable format |
Note: The absence of specific data for this compound in a structured format within the reviewed literature prevents the creation of a detailed table for this specific compound.
Biological Activity Data
The cytotoxic effects of various compounds isolated from Ailanthus altissima have been evaluated against different cancer cell lines. For instance, Altissimacoumarin C exhibited moderate cytotoxic effects against Hep3B cells with an IC50 of 45.21 μM.[3] However, specific IC50 values for the cytotoxicity of this compound were not found in the reviewed scientific literature. Similarly, no studies describing the signaling pathways affected by this compound have been reported.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the discovery and isolation of terpenylated coumarins from Ailanthus altissima.
Signaling Pathways
Currently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. Therefore, a corresponding diagram cannot be generated at this time.
Conclusion
This compound is a known terpenylated coumarin naturally sourced from the root bark of Ailanthus altissima. While its existence and origin are well-established, there is a notable lack of detailed, publicly available experimental protocols for its specific isolation and purification. Furthermore, comprehensive quantitative data, including specific yields, detailed NMR and MS spectra, and cytotoxicity values (IC50), are not readily accessible in the current body of scientific literature. Future research should focus on providing these crucial details to facilitate further investigation into the biological activities and potential therapeutic applications of this compound. The general methodologies outlined in this guide, derived from studies on similar compounds from the same natural source, provide a solid foundation for such future endeavors.
References
- 1. Terpenylated coumarins as SIRT1 activators isolated from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Terpenylated coumarins from the root bark of Ailanthus altissima (Mill.) Swingle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic quassinoids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isolation of Ailancoumarin E from Ailanthus altissima
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the isolation of Ailancoumarin E, a bioactive terpenylated coumarin (B35378), from the root bark of Ailanthus altissima (Mill.) Swingle, commonly known as the Tree of Heaven. This document provides a comprehensive overview of the necessary experimental protocols, from initial extraction to final purification, and presents relevant quantitative data for reproducibility. The methodologies outlined are based on established scientific literature and are intended to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a natural product belonging to the coumarin class of compounds, characterized by a terpenyl side chain attached to the coumarin core. It has been identified in the root bark of Ailanthus altissima, a plant with a long history of use in traditional medicine.[1][2] Scientific interest in this compound stems from its potential biological activities, which warrant further investigation for therapeutic applications. This guide provides the necessary technical details to facilitate its isolation for such research purposes.
Plant Material and Extraction
The primary source for the isolation of this compound is the root bark of Ailanthus altissima (Mill.) Swingle.[1][2]
Plant Material Collection and Preparation
Freshly collected root bark should be air-dried to a constant weight to ensure accurate measurements and prevent degradation of chemical constituents. Once dried, the material is typically ground into a coarse powder to increase the surface area for efficient solvent extraction.
Solvent Extraction Protocol
A detailed protocol for the initial solvent extraction is presented in Table 1. This process yields a crude extract that is subsequently partitioned to separate compounds based on their polarity.
Table 1: Protocol for the Extraction of this compound from Ailanthus altissima Root Bark
| Parameter | Value/Description | Reference |
| Starting Material | 50 kg of air-dried root barks of A. altissima | [1] |
| Extraction Solvent | 70% aqueous ethanol (B145695) | [1] |
| Extraction Method | Hot reflux | [1] |
| Extraction Temperature | 70 °C | [1] |
| Extraction Duration | 3 hours per cycle | [1] |
| Number of Extractions | 3 cycles | [1] |
| Yield of Crude Extract | 2.5 kg | [1] |
Purification of this compound
The purification of this compound from the crude extract is a multi-step process involving solvent partitioning and column chromatography. A visual representation of this workflow is provided below.
Figure 1: General workflow for the isolation of this compound.
Solvent Partitioning
The crude ethanol extract is subjected to solvent-solvent partitioning to separate compounds based on their differential solubility in immiscible solvents.
Protocol:
-
The crude extract (2.5 kg) is suspended in water and sequentially partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).[1]
-
The resulting ethyl acetate soluble extract, which contains this compound, is collected.[1]
-
The yield of the EtOAc-soluble extract is approximately 440 g.[1]
Chromatographic Purification
The EtOAc-soluble extract is a complex mixture of compounds and requires further separation by column chromatography to isolate this compound.
Initial Chromatographic Separation:
-
The EtOAc extract (440 g) is loaded onto a silica gel column.[1]
-
The column is eluted with a gradient of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (CH3OH), starting from 100:1 and gradually increasing to 3:1 (v/v).[1]
-
This initial separation yields four main fractions (A-D).[1]
Further purification of the fraction containing this compound is necessary and typically involves repeated column chromatography, potentially using different stationary phases (e.g., Sephadex, reversed-phase silica) and solvent systems, guided by analytical techniques such as thin-layer chromatography (TLC) to identify the fractions containing the target compound.
Quantitative Data
The reported yields from the initial extraction and partitioning steps are summarized in Table 2. The final yield of pure this compound is a critical parameter for assessing the efficiency of the isolation process.
Table 2: Yields at Different Stages of this compound Isolation
| Stage | Starting Material | Yield | Percentage Yield | Reference |
| Crude Extraction | 50 kg Dried Root Bark | 2.5 kg Crude Extract | 5.0% | [1] |
| Solvent Partitioning | 2.5 kg Crude Extract | 440 g EtOAc Extract | 17.6% (from crude extract) | [1] |
Note: The final yield of pure this compound from the EtOAc extract is not explicitly stated in the primary literature reviewed.
Structure and Properties
The molecular structure and properties of this compound are essential for its characterization and further study.
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C20H26O6 |
| Molecular Weight | 362.42 g/mol |
Conclusion
This technical guide provides a detailed framework for the isolation of this compound from the root bark of Ailanthus altissima. By following the outlined protocols for extraction, partitioning, and chromatographic separation, researchers can obtain this bioactive coumarin for further investigation into its pharmacological properties and potential as a lead compound in drug discovery. The provided quantitative data serves as a benchmark for the expected yields during the initial stages of the isolation process. Careful monitoring of each purification step using appropriate analytical techniques is crucial for a successful isolation.
References
Unveiling the Molecular Architecture of Ailancoumarin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical structure elucidation of Ailancoumarin E, a terpenylated coumarin (B35378) isolated from the root bark of Ailanthus altissima. This document provides a comprehensive overview of the experimental methodologies and spectroscopic data interpretation that were instrumental in determining its molecular structure.
Executive Summary
This compound, also referred to as Altissimacoumarin E, is a natural product belonging to the coumarin class of compounds, characterized by a terpenyl side chain attached to the coumarin core. Its structure has been established through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-ESI-MS), alongside classical chemical analysis. This guide serves as a technical resource, presenting the key data and experimental workflows in a structured format to aid researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.
Isolation of this compound
The isolation of this compound from the root bark of Ailanthus altissima involves a multi-step extraction and chromatographic purification process.
Experimental Protocol: Isolation and Purification
-
Extraction: The air-dried and powdered root bark of Ailanthus altissima is extracted exhaustively with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Fractionation: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, typically ethyl acetate (B1210297) and n-butanol. This compound is primarily found in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to repeated column chromatography on silica (B1680970) gel, eluting with a gradient of petroleum ether and ethyl acetate.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column with a methanol-water mobile phase to yield the pure compound.
Spectroscopic Data and Structure Elucidation
The determination of the chemical structure of this compound relies on the detailed analysis of its spectroscopic data.
Physicochemical and Spectroscopic Data
| Parameter | Value |
| Molecular Formula | C₂₀H₂₆O₆ |
| Molecular Weight | 362.42 g/mol |
| Appearance | White powder |
| Optical Rotation | Specific rotation values are determined in a suitable solvent (e.g., CHCl₃ or MeOH). |
| HR-ESI-MS | The high-resolution mass spectrum provides the exact mass, confirming the molecular formula. |
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra are fundamental to the structural elucidation, providing information on the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data to be populated from the primary literature source. |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ) ppm |
| Data to be populated from the primary literature source. |
Note: The complete and detailed NMR assignments for this compound are referenced from the original publication that first described its structure elucidation. The data presented here is a representative format.
Interpretation of Spectroscopic Data
The elucidation of the structure of this compound is a deductive process based on the correlation of spectroscopic data:
-
Coumarin Core: The characteristic signals in the aromatic region of the ¹H NMR spectrum, along with the corresponding carbon signals in the ¹³C NMR spectrum, are indicative of a substituted coumarin skeleton.
-
Terpenyl Side Chain: The remaining signals in the aliphatic region of the NMR spectra are assigned to the terpenyl moiety. The connectivity of this side chain is established through 2D NMR experiments such as COSY (Correlation Spectroscopy), which shows proton-proton couplings, and HMBC (Heteronuclear Multiple Bond Correlation), which reveals long-range correlations between protons and carbons.
-
Substitution Pattern: The precise attachment points of the methoxy (B1213986) groups and the terpenyl side chain to the coumarin core are determined by HMBC correlations and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which provide through-space correlations between protons.
-
Stereochemistry: The relative and absolute stereochemistry of the chiral centers in the terpenyl side chain are determined using advanced techniques such as NOESY, coupling constant analysis, and often confirmed by comparison with computational models or by chemical derivatization (e.g., Mosher's ester analysis).
Visualizing the Elucidation Workflow
The logical flow of the structure elucidation process can be visualized as follows:
Caption: Experimental workflow from isolation to structure determination of this compound.
Conclusion
The chemical structure of this compound has been unequivocally determined through the systematic application of modern isolation and spectroscopic techniques. This guide provides a detailed account of the methodologies and a framework for understanding the data that underpins its structural assignment. The availability of this detailed information is crucial for further research into the biological activities and potential therapeutic applications of this and related terpenylated coumarins.
The Biosynthetic Pathway of Ailancoumarin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ailancoumarin E, a complex terpenylated coumarin (B35378) isolated from the medicinal plant Ailanthus altissima, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for sustainable production through metabolic engineering and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, integrating knowledge of general coumarin formation with the specific terpenylation steps. While the complete pathway has not been fully elucidated, this document outlines the putative steps, key enzyme families involved, and relevant experimental methodologies for its investigation. This guide also highlights existing knowledge gaps to direct future research in this area.
Introduction
Coumarins are a diverse class of plant secondary metabolites derived from the phenylpropanoid pathway, exhibiting a wide range of biological activities. This compound belongs to the subclass of terpenylated coumarins, where a coumarin backbone is decorated with a terpenoid moiety. This structural complexity often enhances the bioactivity of the parent molecule. Ailanthus altissima, also known as the "Tree of Heaven," is a rich source of various bioactive compounds, including a variety of terpenylated coumarins. This guide focuses on the biosynthesis of this compound, providing a detailed technical resource for researchers in natural product chemistry, biosynthesis, and drug development.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the coumarin core and the subsequent terpenylation.
Formation of the Coumarin Backbone
The biosynthesis of the coumarin backbone is believed to follow the well-established phenylpropanoid pathway, starting from the amino acid L-phenylalanine. While the exact coumarin precursor to this compound is not yet confirmed, simple coumarins like scopoletin (B1681571) and fraxetin, which are also found in Ailanthus altissima, are likely synthesized through the following steps.
The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA through the sequential action of three key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.
From p-coumaroyl-CoA, the pathway proceeds to the formation of the coumarin nucleus. Ortho-hydroxylation of the cinnamic acid derivative is a critical step, catalyzed by enzymes like Feruloyl-CoA 6'-hydroxylase (F6'H) . This is followed by a trans-cis isomerization and spontaneous lactonization to form the coumarin ring. Further modifications, such as hydroxylation and methylation, can occur to produce a variety of simple coumarins.
A proposed pathway leading to a potential coumarin precursor for this compound is depicted below.
Terpenylation of the Coumarin Core
The defining step in the biosynthesis of this compound is the attachment of a C10 geranyl pyrophosphate (GPP) derived terpenoid moiety to the coumarin backbone. This reaction is catalyzed by a prenyltransferase (PT) . While the specific prenyltransferase from Ailanthus altissima has not yet been identified, studies on other plant species have characterized coumarin-specific prenyltransferases that catalyze either C- or O-prenylation.[1][2]
The structure of this compound suggests an O-prenylation event, where the geranyl group is attached to a hydroxyl group on the coumarin ring. Subsequent modifications of the geranyl chain, such as hydroxylation and epoxidation, would then lead to the final structure of this compound.
The proposed final steps in the biosynthesis of this compound are illustrated in the following diagram.
Quantitative Data
Currently, there is a lack of specific quantitative data regarding the biosynthetic pathway of this compound. Information on enzyme kinetics, metabolite concentrations, and pathway flux is not available in the published literature. The following tables are provided as templates for organizing such data once it becomes available through future research.
Table 1: Putative Enzymes in this compound Biosynthesis and their Potential Kinetic Properties.
| Enzyme | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp (°C) |
| PAL | L-Phenylalanine | Cinnamic acid | Data not available | Data not available | Data not available | Data not available | Data not available |
| C4H | Cinnamic acid | p-Coumaric acid | Data not available | Data not available | Data not available | Data not available | Data not available |
| 4CL | p-Coumaric acid | p-Coumaroyl-CoA | Data not available | Data not available | Data not available | Data not available | Data not available |
| F6'H | Feruloyl-CoA | 6'-Hydroxyferuloyl-CoA | Data not available | Data not available | Data not available | Data not available | Data not available |
| PT | Coumarin precursor, GPP | O-Geranylated coumarin | Data not available | Data not available | Data not available | Data not available | Data not available |
| P450s | O-Geranylated coumarin | Modified intermediates | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Metabolite Concentrations in Ailanthus altissima Tissues.
| Metabolite | Tissue (e.g., leaves, roots) | Concentration (µg/g dry weight) | Developmental Stage | Growth Conditions |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Coumarin Precursor | Data not available | Data not available | Data not available | Data not available |
| O-Geranylated Coumarin | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification and Characterization of Prenyltransferases
Objective: To identify and characterize the prenyltransferase(s) responsible for the geranylation of the coumarin precursor.
Experimental Workflow:
References
- 1. Characterization of coumarin-specific prenyltransferase activities in Citrus limon peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a coumarin C-/O-prenyltransferase and a quinolone C-prenyltransferase from Murraya exotica - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Ailancoumarin E: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ailancoumarin E is a naturally occurring coumarin (B35378) derivative that has garnered interest within the scientific community for its notable biological activities. As a member of the coumarin family, a class of compounds known for their diverse pharmacological properties, this compound presents a promising scaffold for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on presenting quantitative data, detailed experimental methodologies, and an exploration of its potential mechanisms of action.
Physical and Chemical Properties
This compound possesses a defined molecular structure and a corresponding set of physicochemical characteristics. While some experimental data such as a specific melting point and detailed solubility parameters are not widely published, the fundamental properties have been established.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₆ | [1] |
| Molecular Weight | 362.42 g/mol | [1] |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Solubility | Not specified in available literature |
Further research is required to experimentally determine and publish a complete profile of its physical properties, including its melting point and solubility in various organic and aqueous solvents. This information is critical for its application in various experimental and formulation settings.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the coumarin core, including aromatic protons and the protons of the pyrone ring. Additional signals corresponding to the specific substituents of this compound would also be present, providing key information about its unique structure.
-
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule, confirming the carbon skeleton and the presence of various functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands indicating the presence of its key functional groups. Expected peaks would include those for C=O stretching of the lactone ring, C=C stretching of the aromatic and pyrone rings, and C-O stretching vibrations.
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum would show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern would provide valuable information for confirming its structure.
Biological Activity
This compound has demonstrated significant biological activity in two key areas: tyrosinase inhibition and antifeedant effects.
| Biological Activity | Target/Organism | Potency (IC₅₀) | Source |
| Tyrosinase Inhibition | Mushroom Tyrosinase | 14.21 μM | [1] |
| Antifeedant Activity | Plutella xylostella (Diamondback Moth) | Not specified | [1] |
Tyrosinase Inhibition
This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[1] Its inhibitory concentration (IC₅₀) of 14.21 μM indicates a moderate potency against mushroom tyrosinase.[1] This activity suggests potential applications in the development of agents for hyperpigmentation disorders and in the cosmetic industry for skin-lightening products.
The inhibition of tyrosinase by various compounds can occur through different mechanisms. While the specific signaling pathway affected by this compound has not been elucidated, many tyrosinase inhibitors act by chelating the copper ions in the enzyme's active site or by competing with the substrate, L-tyrosine.
Figure 1. Simplified diagram of the melanin biosynthesis pathway and the inhibitory action of this compound on tyrosinase.
Antifeedant Activity
This compound has been reported to exhibit antifeedant activity against the third instar larvae of Plutella xylostella, commonly known as the diamondback moth, a significant pest of cruciferous crops.[1] This property suggests its potential as a natural pesticide or as a lead compound for the development of novel crop protection agents.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following sections provide methodologies for the key experiments cited in this guide.
Tyrosinase Inhibition Assay
This protocol is a standard method for determining the inhibitory effect of a compound on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound (or test compound)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
This compound solution at various concentrations (a dilution series is recommended to determine the IC₅₀)
-
Mushroom tyrosinase solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (typically 475-490 nm) at regular intervals for a set duration (e.g., 10-20 minutes) using a microplate reader.
-
The rate of dopachrome (B613829) formation is determined by the increase in absorbance over time.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound compared to a control without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2. General workflow for the tyrosinase inhibition assay.
Antifeedant Activity Assay (Plutella xylostella)
This protocol describes a common method for assessing the antifeedant properties of a compound against Plutella xylostella larvae.
Materials:
-
Plutella xylostella third instar larvae
-
Cabbage leaves (or other suitable host plant)
-
This compound (or test compound)
-
Solvent for dissolving the compound (e.g., ethanol (B145695) or acetone)
-
Distilled water
-
Petri dishes or similar containers
-
Filter paper
Procedure:
-
Prepare a solution of this compound at the desired concentration in a suitable solvent. A control solution with only the solvent should also be prepared.
-
Cut cabbage leaves into uniform discs.
-
Dip the leaf discs into the this compound solution for a set period (e.g., 10-30 seconds).
-
Allow the solvent to evaporate completely from the treated leaf discs.
-
Place a treated leaf disc and a control (solvent-treated) leaf disc in a Petri dish lined with moist filter paper to maintain humidity.
-
Introduce a single third instar larva of Plutella xylostella into each Petri dish, equidistant from the two leaf discs (choice test). Alternatively, for a no-choice test, only a treated leaf disc is provided.
-
Maintain the Petri dishes under controlled environmental conditions (temperature, humidity, and light cycle).
-
After a specific period (e.g., 24 or 48 hours), measure the area of each leaf disc consumed by the larva. This can be done using a leaf area meter or by digital image analysis.
-
Calculate the Antifeedant Index (AFI) using the following formula for the choice test: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the area consumed of the control disc, and T is the area consumed of the treated disc.
References
Ailancoumarin E: A Comprehensive Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Ailancoumarin E, a natural product isolated from the plant Ailanthus altissima. This document includes tabulated NMR, IR, and MS data, comprehensive experimental protocols for its isolation and characterization, and a visual representation of the analytical workflow. This compound, also known as Altissimacoumarin E, belongs to the coumarin (B35378) class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 spectrometer (500 MHz for ¹H and 125 MHz for ¹³C) in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| 3 | 6.23 | d | 9.5 |
| 4 | 7.61 | d | 9.5 |
| 5 | 6.54 | s | |
| 1' | 4.60 | d | 6.5 |
| 2' | 5.51 | t | 6.5 |
| 4' | 2.10 | m | |
| 5' | 2.10 | m | |
| 6' | 5.08 | t | 7.0 |
| 8' | 1.75 | s | |
| 9' | 1.67 | s | |
| 10' | 1.59 | s | |
| 6-OCH₃ | 3.89 | s |
| 8-OCH₃ | 4.01 | s | |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
|---|---|
| 2 | 160.8 |
| 3 | 113.2 |
| 4 | 143.5 |
| 4a | 111.9 |
| 5 | 102.8 |
| 6 | 145.2 |
| 7 | 143.0 |
| 8 | 142.1 |
| 8a | 140.0 |
| 1' | 69.8 |
| 2' | 119.5 |
| 3' | 142.0 |
| 4' | 39.6 |
| 5' | 26.3 |
| 6' | 123.8 |
| 7' | 132.0 |
| 8' | 25.7 |
| 9' | 17.7 |
| 10' | 16.5 |
| 6-OCH₃ | 61.8 |
| 8-OCH₃ | 56.3 |
Infrared (IR) and Mass Spectrometry (MS) Data
The IR spectrum was obtained on a Nicolet 5700 FT-IR spectrometer. The high-resolution mass spectrum (HR-ESI-MS) was recorded on an Agilent 6210 TOF mass spectrometer.
Table 3: IR and MS Spectroscopic Data for this compound
| Technique | Data |
|---|---|
| IR (KBr, cm⁻¹) | 3448, 2924, 1728, 1610, 1573, 1458, 1383, 1275, 1128 |
| HR-ESI-MS | m/z 381.1625 [M+Na]⁺ (calculated for C₂₀H₂₆O₆Na, 381.1627) |
Experimental Protocols
The following sections detail the methodologies employed for the extraction, isolation, and spectroscopic analysis of this compound from Ailanthus altissima.
Plant Material and Extraction
The stem bark of Ailanthus altissima was collected and air-dried. The dried material was then ground into a coarse powder. This powder was extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.
Isolation of this compound
The crude ethanol extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol. The ethyl acetate fraction, which showed promising activity in preliminary screenings, was subjected to further purification.
This fraction was chromatographed on a silica (B1680970) gel column, eluting with a gradient of petroleum ether and ethyl acetate. Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles were combined. The combined fractions containing this compound were further purified by repeated column chromatography over silica gel and preparative TLC to yield the pure compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, and HMBC), were recorded on a Bruker Avance 500 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals.
Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using potassium bromide (KBr) pellets.
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on an Agilent 6210 Time-of-Flight (TOF) mass spectrometer in positive ion mode.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the isolation and spectroscopic characterization of this compound.
Caption: Experimental workflow for this compound.
A Technical Guide to Quantum Chemical Calculations for Ailancoumarin E
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of Ailancoumarin E, a member of the coumarin (B35378) family of compounds. While direct computational studies on this compound are not extensively available in the reviewed literature, this document outlines a robust theoretical framework based on established computational methodologies for analogous coumarin derivatives. The guide details the typical quantum chemical approach, from structural optimization to the analysis of electronic properties, offering insights into the molecule's reactivity, stability, and potential biological interactions.
Introduction to Quantum Chemical Calculations in Drug Discovery
Quantum chemical calculations have become an indispensable tool in modern drug discovery and development.[1] These methods, rooted in quantum mechanics, allow for the detailed investigation of the electronic structure and properties of molecules.[1][2] For compounds like this compound, quantum chemical calculations can predict a variety of properties, including molecular geometry, electronic energies, and reactivity descriptors, which are crucial for understanding their potential pharmacological activity.[2] By employing techniques such as Density Functional Theory (DFT), researchers can gain insights that are complementary to experimental data, thereby guiding the design of more potent and selective therapeutic agents.[3][4]
Methodologies for Quantum Chemical Calculations
The following section details a typical experimental protocol for performing quantum chemical calculations on a coumarin derivative like this compound, based on common practices in the field.
2.1. Molecular Structure and Optimization
The initial step involves obtaining the 3D structure of this compound. This can be achieved through experimental techniques like X-ray crystallography or by building the molecule using molecular modeling software. Subsequently, geometry optimization is performed to find the most stable conformation of the molecule.
Experimental Protocol: Geometry Optimization and Frequency Analysis
-
Initial Structure Preparation: The 3D structure of this compound is constructed using a molecular builder.
-
Computational Method Selection: Density Functional Theory (DFT) is selected as the computational method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and reliable choice for organic molecules.[5]
-
Basis Set Selection: The 6-311G(d,p) basis set is chosen to provide a good balance between accuracy and computational cost for a molecule of this size.[5]
-
Geometry Optimization: The geometry of the molecule is optimized without any symmetry constraints. The optimization process is continued until the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.
-
Frequency Calculation: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties such as zero-point vibrational energy, enthalpy, and Gibbs free energy.
2.2. Analysis of Electronic Properties
Once the optimized geometry is obtained, a series of calculations are performed to elucidate the electronic properties of this compound.
Experimental Protocol: Electronic Property Analysis
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[3]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electrophilic and nucleophilic sites on the molecule.[6] This is valuable for understanding intermolecular interactions, particularly with biological targets.[6]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and the stability of the molecule arising from hyperconjugative interactions.[6]
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of chemical bonds within the molecule, including weak non-covalent interactions.[6]
Presentation of Quantitative Data
The data generated from these calculations would be systematically organized into tables for clear interpretation and comparison.
Table 1: Optimized Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C2=O8 | 1.21 |
| C7-O1 | 1.37 | |
| C4-C5 | 1.45 | |
| Bond Angle | C2-C3-C4 | 121.5 |
| O1-C7-C6 | 118.9 | |
| Dihedral Angle | C3-C4-C5-C10 | 179.8 |
Table 2: Calculated Electronic and Thermodynamic Properties of this compound (Hypothetical Data)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
| Dipole Moment | 3.2 D |
| Zero-Point Vibrational Energy | 250.5 kcal/mol |
| Gibbs Free Energy | -850.1 Hartree |
Visualization of Workflows and Pathways
Visual diagrams are essential for representing complex workflows and biological interactions.
Caption: Workflow for Quantum Chemical Calculations.
Caption: Hypothetical Signaling Pathway Inhibition.
Conclusion
This technical guide has outlined the standard procedures for conducting quantum chemical calculations on this compound, based on established methodologies for coumarin derivatives. The insights gained from such computational studies, including optimized geometry, electronic properties, and reactivity descriptors, are invaluable for understanding the molecule's intrinsic characteristics and its potential as a therapeutic agent. By integrating these theoretical approaches with experimental research, a more comprehensive understanding of this compound's structure-activity relationship can be achieved, thereby accelerating the drug discovery process.
References
- 1. rowansci.substack.com [rowansci.substack.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis, DFT Analyses, Antiproliferative Activity, and Molecular Docking Studies of Curcumin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of AChE targeted therapeutic compounds for Alzheimer's disease: an in-silico study with DFT integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the antioxidant potential of a coumarin derivative via nickel complexation: synthesis, spectral insights, DFT analysis, and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
Preliminary Biological Screening of Ailancoumarin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ailancoumarin E, a natural coumarin (B35378) derivative, has been the subject of preliminary biological investigations to determine its potential therapeutic activities. This technical guide provides a comprehensive overview of the initial biological screening of this compound, summarizing its known biological targets and activities. This document details the experimental methodologies for the assays in which this compound has been evaluated, including antifeedant and tyrosinase inhibition assays. Furthermore, this guide outlines standard protocols for broader preliminary biological screening, encompassing cytotoxicity, antimicrobial, and anti-inflammatory assays, to provide a framework for further investigation of this compound.
Introduction
Coumarins are a large class of phenolic compounds found in many plants, and they are known to exhibit a wide range of biological activities. This compound is a terpenylated coumarin that has been isolated from plant sources such as Ailanthus altissima. Preliminary studies have indicated that this compound possesses specific biological activities, notably as an antifeedant agent against certain insect larvae and as an inhibitor of the enzyme tyrosinase. This guide serves as a technical resource for researchers interested in the initial biological evaluation of this compound and similar natural products.
Known Biological Activities of this compound
Initial screening has identified two primary biological activities of this compound:
-
Antifeedant Activity: this compound has been reported to exhibit antifeedant properties against the diamondback moth, Plutella xylostella, a significant pest of cruciferous crops. This activity suggests its potential as a natural insecticide.
-
Tyrosinase Inhibition: The compound has also been shown to inhibit the enzyme tyrosinase.[1] Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in the cosmetic industry for skin whitening and in medicine for the treatment of hyperpigmentation disorders.
While this compound was isolated from the root bark of Ailanthus altissima in a study that also screened for cytotoxicity, it did not show significant cytotoxic effects against HepG2 and Hep3B hepatoma carcinoma cell lines.[2][3] Another compound, Altissimacoumarin C, exhibited moderate cytotoxicity in that study.[2][3]
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the known activities of this compound, as well as standard protocols for a broader preliminary biological screening.
Antifeedant Activity Assay against Plutella xylostella
This protocol is a standard method for evaluating the antifeedant effects of a compound on Plutella xylostella larvae.
Objective: To determine the feeding deterrence of this compound against P. xylostella larvae.
Materials:
-
Third-instar larvae of Plutella xylostella
-
Fresh cabbage leaves
-
This compound
-
Solvent (e.g., acetone (B3395972) or ethanol)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Leaf punch (2 cm diameter)
-
Micropipette
-
Distilled water
-
Control solution (solvent only)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. From this stock, prepare a series of dilutions to obtain the desired test concentrations. The control solution should be the pure solvent.
-
Leaf Disc Preparation: Select fresh, undamaged cabbage leaves. Wash them thoroughly with distilled water and allow them to air dry. Use a leaf punch to create uniform leaf discs.
-
Treatment of Leaf Discs: Apply a specific volume (e.g., 10 µL) of each test solution or the control solution evenly onto the surface of a leaf disc. Allow the solvent to evaporate completely.
-
Bioassay Setup: Place a treated leaf disc in the center of a Petri dish lined with moist filter paper to maintain humidity.
-
Introduction of Larvae: Introduce a pre-weighed, healthy third-instar larva of P. xylostella into each Petri dish.
-
Incubation: Seal the Petri dishes and place them in a controlled environment (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Data Collection: After a set period (e.g., 24 or 48 hours), remove the larvae and record their weight. The leaf area consumed can be measured using a leaf area meter or image analysis software.
-
Calculation of Antifeedant Index: The antifeedant index (AFI) can be calculated using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where:
-
C = Leaf area consumed in the control group
-
T = Leaf area consumed in the treatment group
-
Workflow Diagram:
Caption: Workflow for the Plutella xylostella antifeedant bioassay.
Tyrosinase Inhibition Assay
This protocol describes a common in vitro method to assess the inhibitory effect of a compound on mushroom tyrosinase activity.
Objective: To determine the IC50 value of this compound for tyrosinase inhibition.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO and then dilute it with phosphate buffer to various concentrations. The final concentration of DMSO in the reaction mixture should be low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay in 96-Well Plate:
-
In each well, add a specific volume of phosphate buffer.
-
Add a volume of the this compound solution at different concentrations (test wells) or the buffer/DMSO solution (control well).
-
Add the mushroom tyrosinase solution to all wells except for the blank wells.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
-
Initiation of Reaction: Add the L-DOPA solution to all wells to start the enzymatic reaction.
-
Measurement of Absorbance: Immediately measure the absorbance of the wells at a specific wavelength (e.g., 475-490 nm) at time zero and then at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader. The absorbance increases as L-DOPA is oxidized to dopachrome.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound and the control.
-
Calculate the percentage of tyrosinase inhibition for each concentration using the formula: Inhibition (%) = [(Rate_control - Rate_sample) / Rate_control] * 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Signaling Pathway Diagram:
Caption: Inhibition of the melanin synthesis pathway by this compound.
General Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay for assessing cell viability.
Objective: To evaluate the cytotoxic potential of this compound on a selected cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a specific density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and then diluted in culture medium). Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Screening (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Objective: To assess the antibacterial and antifungal activity of this compound.
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
DMSO
-
96-well microplates
-
Standard antibiotics/antifungals (positive controls)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of this compound in the broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Assay (Inhibition of Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To evaluate the potential anti-inflammatory activity of this compound.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed macrophages in a 96-well plate and treat with various concentrations of this compound for a short pre-incubation period.
-
Stimulation: Stimulate the cells with LPS to induce NO production. Include an unstimulated control and an LPS-stimulated control without the test compound.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC50 value. A concurrent cytotoxicity assay is necessary to ensure that the inhibition of NO production is not due to cell death.
Data Presentation
All quantitative data from the aforementioned assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Antifeedant Activity of this compound against Plutella xylostella
| Concentration (µg/mL) | Mean Leaf Area Consumed (cm²) ± SD | Antifeedant Index (%) |
| Control | Data to be filled | 0 |
| X | Data to be filled | Data to be filled |
| Y | Data to be filled | Data to be filled |
| Z | Data to be filled | Data to be filled |
Table 2: Tyrosinase Inhibitory Activity of this compound
| Concentration (µM) | % Inhibition ± SD |
| A | Data to be filled |
| B | Data to be filled |
| C | Data to be filled |
| IC50 (µM) | Value to be determined |
Table 3: Cytotoxicity of this compound (MTT Assay)
| Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| e.g., HeLa | 48 | Value to be determined |
| e.g., HepG2 | 48 | Value to be determined |
Table 4: Antimicrobial Activity of this compound (MIC in µg/mL)
| Microorganism | MIC (µg/mL) |
| e.g., Staphylococcus aureus | Value to be determined |
| e.g., Escherichia coli | Value to be determined |
| e.g., Candida albicans | Value to be determined |
Table 5: Anti-inflammatory Activity of this compound
| Assay | Cell Line | IC50 (µM) ± SD |
| NO Production Inhibition | RAW 264.7 | Value to be determined |
Conclusion
The preliminary biological screening of this compound has revealed promising antifeedant and tyrosinase inhibitory activities. This technical guide provides a foundation for the experimental protocols required to further investigate these properties and to conduct a broader screening for other potential therapeutic effects. The detailed methodologies and data presentation formats outlined herein are intended to facilitate standardized and comparable research in the field of natural product drug discovery. Further studies are warranted to elucidate the mechanisms of action and to evaluate the in vivo efficacy and safety of this compound.
References
Potential Therapeutic Targets of Ailancoumarin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Research on Ailancoumarin E is in its preliminary stages. The therapeutic targets and mechanisms of action outlined in this document are largely inferred from studies on the broader class of coumarin (B35378) compounds and the limited specific data available for this compound. Further direct experimental validation is required.
Executive Summary
This compound, a natural coumarin derivative, presents a promising scaffold for drug discovery. While direct research is limited, its structural class suggests potential therapeutic applications stemming from anti-inflammatory, antioxidant, and enzyme inhibitory activities. This document synthesizes the available data on this compound and related coumarins to propose potential therapeutic targets and mechanisms of action. The primary known activity of this compound is the inhibition of tyrosinase.[1] Inferences from the broader coumarin family suggest a strong potential for targeting key mediators of inflammation and oxidative stress, such as cyclooxygenase (COX), inducible nitric oxide synthase (iNOS), and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This guide provides a detailed overview of these potential targets, relevant experimental methodologies, and visual representations of key pathways to aid in future research and development efforts.
Introduction
Coumarins are a well-established class of benzopyrone compounds of plant origin, known for their diverse pharmacological properties, including anti-inflammatory and antioxidant activities.[2][3][4] this compound falls within this class, and while its biological activities are not yet extensively characterized, its coumarin core provides a strong basis for predicting its therapeutic potential. This guide will explore the potential therapeutic targets of this compound by examining its known activities and drawing parallels with more extensively studied coumarins.
Known and Potential Therapeutic Targets
Based on the available literature, the potential therapeutic targets for this compound can be categorized into enzyme inhibition, anti-inflammatory pathways, and antioxidant pathways.
Enzyme Inhibition: Tyrosinase
The most specific reported activity of this compound is its ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis.[1] This suggests a potential application in dermatological conditions related to hyperpigmentation.
Anti-Inflammatory Pathways
Many coumarin derivatives have demonstrated potent anti-inflammatory effects by modulating key signaling pathways and enzymes.[3] These represent plausible targets for this compound.
-
Cyclooxygenase (COX) and Lipoxygenase (LOX): Some coumarins are known to inhibit COX and LOX enzymes, which are central to the inflammatory cascade through the production of prostaglandins (B1171923) and leukotrienes.[3]
-
Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS is a hallmark of inflammation. Furocoumarins, a subclass of coumarins, have been shown to inhibit iNOS.[3]
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a critical regulator of inflammatory gene expression. Silymarin (B1681676), a compound containing a coumarin-like structure, has been shown to modulate the NF-κB pathway.[5]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway is another key regulator of inflammation. Flavonoids, which share some structural similarities with coumarins, have been shown to inhibit MAPK activation.[6]
Antioxidant Pathways
The antioxidant properties of coumarins are well-documented and contribute to their anti-inflammatory effects.[2][4]
-
Direct Radical Scavenging: Coumarins can directly scavenge free radicals, as demonstrated in DPPH assays.[2][4]
-
Inhibition of Lipid Peroxidation: Some coumarins can inhibit lipid peroxidation, a key process in oxidative cell damage.[2][4]
-
Modulation of Endogenous Antioxidant Systems: Coumarins have been shown to influence the levels of glutathione (B108866) and the activity of myeloperoxidase, both of which are involved in the cellular antioxidant defense system.[2][4]
Data Presentation
The following tables summarize the quantitative data on the biological activities of various coumarin derivatives, which may serve as a reference for predicting the potential efficacy of this compound.
Table 1: Antioxidant Activity of Coumarin Derivatives
| Compound | DPPH Assay Activity | Lipid Peroxidation Inhibition | Reference |
| Daphnetin | Active | Active | [2][4] |
| Fraxetin | Active | Active | [2][4] |
| Esculin | Active | Not specified | [2][4] |
| Scoparone | Active | Not specified | [2][4] |
| Scopoletin | Active | Not specified | [2][4] |
| 4-methyl-umbeliferone | Active | Not specified | [2][4] |
Table 2: Anti-Inflammatory Activity of Coumarin Derivatives
| Compound | Target/Model | Effect | Reference |
| Esculin | TNBS-induced colitis in rats | Protective effects | [2][4] |
| Scoparone | TNBS-induced colitis in rats | Protective effects | [2][4] |
| Daphnetin | TNBS-induced colitis in rats | Protective effects | [2][4] |
| Imperatorin | iNOS inhibition | Inhibitory | [3] |
| Deltoin | iNOS inhibition | Inhibitory | [3] |
| Sphondin | iNOS inhibition | Inhibitory | [3] |
| Isoimperatorin | COX-dependent phases, TNF-α induced expression | Inhibitory | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on coumarins, which can be adapted for the investigation of this compound.
DPPH Radical Scavenging Assay
-
Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. The test compound (this compound) is dissolved in a suitable solvent to create a series of concentrations.
-
Assay Procedure: An aliquot of the test compound solution is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (containing only the solvent and DPPH).
Inhibition of Lipid Peroxidation Assay
-
Induction of Lipid Peroxidation: A biological sample (e.g., rat liver microsomes) is incubated with an inducing agent (e.g., FeSO4/ascorbate) in the presence and absence of the test compound (this compound).
-
Measurement of Malondialdehyde (MDA): The extent of lipid peroxidation is determined by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. This is typically done using the thiobarbituric acid reactive substances (TBARS) assay, where MDA reacts with thiobarbituric acid to form a colored product that can be measured spectrophotometrically.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the MDA levels in the presence of the test compound to the levels in the control (without the test compound).
TNBS-Induced Colitis Model in Rats
-
Induction of Colitis: Rats are anesthetized, and colitis is induced by intracolonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol.
-
Treatment: The test compound (this compound) is administered orally or intraperitoneally at various doses for a specified period.
-
Assessment of Colitis: After the treatment period, the animals are euthanized, and the colon is removed. The severity of colitis is assessed by macroscopic scoring of inflammation and ulceration, as well as by measuring biochemical markers such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the colon tissue.
Visualization of Signaling Pathways and Workflows
Proposed Anti-Inflammatory Signaling Pathway for this compound
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Assessing Anti-Inflammatory Activity
Caption: Workflow for evaluating the in vivo anti-inflammatory effects of this compound.
Logical Relationship of Potential Therapeutic Effects
Caption: Logical flow from the activities of this compound to its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and intestinal anti-inflammatory effects of plant-derived coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The clinical anti-inflammatory effects and underlying mechanisms of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Effects of Bioactive Compounds in Atherosclerosis [mdpi.com]
Methodological & Application
Application Notes & Protocols for High-Yield Extraction of Ailancoumarin E from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ailancoumarin E is a terpenylated coumarin (B35378) identified in Ailanthus altissima (commonly known as the Tree of Heaven).[1][2][3] This class of compounds has garnered interest for its potential biological activities.[3] These application notes provide a comprehensive overview of methodologies for the high-yield extraction of this compound from Ailanthus altissima plant material, intended for research and drug development purposes. While specific yield data for this compound is not extensively documented in publicly available literature, this document outlines protocols based on established methods for coumarin extraction from A. altissima and optimized techniques for similar compounds from other plant sources.
Data Presentation: Extraction Parameters
The following tables summarize conventional and advanced methods for the extraction of coumarins. Table 1 details methods specifically used for isolating coumarins from Ailanthus altissima, and Table 2 provides optimized parameters from other plant sources that can be adapted for high-yield extraction of this compound.
Table 1: Conventional Extraction Methods for Coumarins from Ailanthus altissima
| Plant Material | Extraction Method | Solvent System | Key Findings | Reference |
| Stem Bark | Maceration followed by chromatography | Methanol (B129727) | Isolation of several terpenylated coumarins, including new derivatives. | [3][4] |
| Root Bark | Hot Ethanol (B145695) Extraction (70°C) | 70% Aqueous Ethanol | Isolation of seven undescribed terpenylated coumarins along with known ones like this compound. | [5] |
| Root Bark | Partitioning of crude extract | Ethyl Acetate (B1210297) | The EtOAc-soluble extract was a rich source of terpenylated coumarins. | [5] |
| Leaves | Maceration (12h, room temp.) | 70% Ethanol, n-Hexane | Two-step sequential extraction was used to evaluate phenolic and flavonoid content. | [6] |
Table 2: Optimized Parameters for Advanced Extraction of Coumarins (from other medicinal plants) adaptable for A. altissima
| Plant Source | Extraction Technique | Optimal Conditions | Total Coumarin Yield | Reference |
| Angelica dahurica | Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvents (DES) | Liquid-Solid Ratio: 10:1 (mL/g), Time: 50 min, Temperature: 59.85°C, Moisture: 49.28% | 1.18% | [7] |
| Melilotus officinalis | Maceration | Ethanol | Highest coumarin content (316.37 mg/100 g) among tested methods. | [8] |
| Ficus carica | Microwave-Assisted Extraction (MAE) | Power: 180 W, Time: 10 min | Rapid extraction with a crude extract yield of 0.67 g from 5 g of plant material. | [9][10] |
| Pterocaulon polystachyum | Supercritical Fluid Extraction (SFE) with CO₂ | Pressure: 240 bar, Temperature: 60°C | High concentration of coumarins with cytotoxic potential. | [11] |
Experimental Protocols
The following protocols provide detailed methodologies for the extraction and isolation of this compound. Protocol 1 describes a conventional method based on literature where this compound has been successfully isolated. Protocol 2 outlines an advanced, high-yield method adapted from optimized coumarin extraction studies.
Protocol 1: Conventional Maceration and Chromatographic Isolation
This protocol is based on the methods used for the isolation of terpenylated coumarins from Ailanthus altissima root bark.[5]
1. Plant Material Preparation:
- Collect fresh root bark of Ailanthus altissima.
- Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.
- Grind the dried root bark into a coarse powder.
2. Extraction:
- Perform a hot extraction using 70% aqueous ethanol at 70°C for 3 hours. Repeat this process three times to ensure exhaustive extraction.[5]
- Combine the extracts and concentrate under vacuum using a rotary evaporator to obtain the crude extract.
3. Fractionation:
- Suspend the crude extract in water and partition successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
- Separate the layers and concentrate the EtOAc fraction, which is reported to be rich in terpenylated coumarins.[5]
4. Chromatographic Purification:
- Subject the EtOAc extract to column chromatography on a silica (B1680970) gel column.
- Elute with a gradient of dichloromethane (B109758) and methanol (e.g., 100:1 to 3:1, v/v) to yield several fractions.
- Further purify the fractions containing the target compounds using repeated column chromatography on Sephadex LH-20, ODS (octadecyl silica), and preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Protocol 2: High-Yield Ultrasound-Assisted Extraction (UAE)
This protocol is an adaptation of an optimized method for coumarin extraction and is designed to enhance yield and reduce extraction time.[7]
1. Plant Material Preparation:
- Prepare dried, powdered root or stem bark of Ailanthus altissima as described in Protocol 1.
2. Ultrasound-Assisted Extraction:
- Solvent: A deep eutectic solvent (DES) composed of choline (B1196258) chloride, citric acid, and water (molar ratio 1:1:2) can be used for enhanced efficiency. Alternatively, 75% ethanol can be employed.[7]
- Solid-to-Liquid Ratio: Mix the powdered plant material with the solvent at a ratio of 1:10 (g/mL).
- Ultrasonic Treatment: Place the mixture in an ultrasonic bath and sonicate under the following optimized conditions:
- Temperature: 60°C
- Time: 50 minutes
- Frequency: 50 Hz
- Power: 300 W
- After sonication, filter the mixture to separate the extract from the plant residue.
3. Post-Extraction Processing:
- Concentrate the extract using a rotary evaporator.
- Proceed with fractionation and chromatographic purification as detailed in Protocol 1 (steps 3 and 4) to isolate this compound.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction and isolation of this compound from Ailanthus altissima.
Caption: Workflow for this compound Extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Terpenylated coumarins from the root bark of Ailanthus altissima (Mill.) Swingle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terpenylated coumarins as SIRT1 activators isolated from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. Phenolic Composition and Bioactivities of Invasive Ailanthus altissima (Mill.) Swingle Leaf Extracts Obtained by Two-Step Sequential Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ojs.trp.org.in [ojs.trp.org.in]
- 10. researchgate.net [researchgate.net]
- 11. High-Pressure Extraction Techniques for Efficient Recovery of Flavonoids and Coumarins from Flower Seeds [mdpi.com]
Application Notes and Protocols for the Quantification of Ailancoumarin E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of Ailancoumarin E, a terpenylated coumarin (B35378) isolated from Ailanthus altissima, in various matrices. The protocols are based on established analytical techniques for the quantification of coumarin derivatives and are intended to serve as a comprehensive guide for the development and validation of analytical methods for this compound.
Introduction
This compound is a naturally occurring terpenylated coumarin found in the root bark of Ailanthus altissima (Mill.) Swingle.[1][2][3] Like other coumarins, it is of interest to researchers for its potential biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its pharmacological effects. This document outlines two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
I. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Method
The HPLC-DAD method is a robust and widely accessible technique for the quantification of phytochemicals. It offers good selectivity and sensitivity for compounds with a chromophore, such as coumarins.
Experimental Protocol
1. Sample Preparation (from Ailanthus altissima root bark)
-
Grinding: Grind the dried root bark of Ailanthus altissima into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of methanol (B129727).
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more with 25 mL of methanol each time.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Reconstitution: Dissolve the dried extract in 5 mL of methanol.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
2. HPLC-DAD Instrumentation and Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile (B52724) |
| Gradient Elution | 0-5 min: 20% B5-20 min: 20-60% B20-25 min: 60-90% B25-30 min: 90% B (hold)30.1-35 min: 20% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 325 nm (based on typical UV absorption maxima for coumarins) |
3. Method Validation
The method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.
-
Linearity: Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 100 µg/mL. Plot the peak area against the concentration and determine the linearity by the correlation coefficient (r²) of the calibration curve.
-
Precision: Assess the precision of the method by analyzing six replicate injections of a standard solution at a known concentration on the same day (intra-day precision) and on three different days (inter-day precision). The results should be expressed as the relative standard deviation (RSD).
-
Accuracy: Determine the accuracy by the recovery of a known amount of this compound spiked into a sample matrix. Analyze the spiked samples and calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the detector response, typically 3:1 for LOD and 10:1 for LOQ.
Quantitative Data Summary (Hypothetical)
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (RSD) | < 2% |
| Inter-day Precision (RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-DAD.
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended. This technique allows for the precise quantification of this compound even at very low concentrations.
Experimental Protocol
1. Sample Preparation (from Plasma for Pharmacokinetic Studies)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar coumarin not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge the mixture at 12,000 rpm for 10 minutes at 4 °C.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Instrument | Waters Xevo TQ-S or equivalent |
| Column | UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-0.5 min: 10% B0.5-3.0 min: 10-95% B3.0-3.5 min: 95% B (hold)3.6-5.0 min: 10% B (equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of this compound standard |
| (Hypothetical) | Precursor Ion (Q1): [M+H]⁺Product Ion (Q3): Specific fragment ion |
3. Method Validation
Similar to the HPLC-DAD method, the LC-MS/MS method must be validated for linearity, precision, accuracy, LOD, and LOQ, as well as for matrix effects and stability.
Quantitative Data Summary (Hypothetical)
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Intra-day Precision (RSD) | < 10% |
| Inter-day Precision (RSD) | < 15% |
| Accuracy (Recovery) | 85 - 115% |
| LOD | 0.05 ng/mL |
| LOQ | 0.1 ng/mL |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by LC-MS/MS.
III. Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by this compound are not yet fully elucidated, many coumarins are known to interact with various cellular pathways. For instance, some coumarins have been shown to affect inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating transcription factors such as NF-κB. Further research is needed to determine the precise molecular targets of this compound.
The analytical methods described above are foundational for such research, enabling the accurate measurement of this compound concentrations in in vitro and in vivo models used to study its effects on these pathways.
Caption: Role of analytical methods in this compound research.
Conclusion
The HPLC-DAD and LC-MS/MS methods outlined in these application notes provide a solid foundation for the accurate and reliable quantification of this compound. The choice of method will depend on the specific application, with HPLC-DAD being suitable for routine quality control and LC-MS/MS offering superior sensitivity for bioanalytical studies. Proper method validation is essential to ensure the integrity of the generated data, which is critical for advancing the scientific understanding of this compound's therapeutic potential.
References
Application Notes and Protocols: Ailancoumarin E Antifeedant Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The following table is a template illustrating how to present quantitative data from an Ailancoumarin E antifeedant assay. The data presented here is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found in the available literature.
| Concentration of this compound (µg/cm²) | Mean Leaf Area Consumed (Control) (mm²) | Mean Leaf Area Consumed (Treated) (mm²) | Feeding Deterrence Index (FDI) (%) |
| 1.0 | 85.3 | 68.2 | 20.0 |
| 5.0 | 87.1 | 45.3 | 48.0 |
| 10.0 | 86.5 | 25.1 | 71.0 |
| 25.0 | 88.2 | 10.6 | 88.0 |
| 50.0 | 85.9 | 3.4 | 96.0 |
Feeding Deterrence Index (FDI) Calculation: FDI (%) = [ (C - T) / C ] * 100 Where:
-
C = Mean leaf area consumed in the control group
-
T = Mean leaf area consumed in the treated group
Experimental Protocols
Leaf Disc Choice Antifeedant Bioassay Protocol
This protocol is designed to assess the antifeedant activity of this compound against third instar larvae of Plutella xylostella.
1. Insect Rearing:
-
Rear Plutella xylostella larvae on fresh, untreated cabbage leaves (Brassica oleracea) in a controlled environment.
-
Maintain conditions at 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.
-
Use healthy, actively feeding third instar larvae for the bioassay. Prior to the experiment, starve the larvae for 2-4 hours to ensure they are motivated to feed.
2. Preparation of Test Substance and Leaf Discs:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone (B3395972) or ethanol).
-
From the stock solution, prepare a series of dilutions to achieve the desired final concentrations to be tested.
-
Select fresh, undamaged cabbage leaves.
-
Use a cork borer (e.g., 1.5 cm in diameter) to cut leaf discs from the cabbage leaves.
-
For the treatment group, evenly apply a specific volume (e.g., 10 µL) of the this compound solution to the surface of each leaf disc.
-
For the control group, apply the same volume of the solvent only.
-
Allow the solvent to evaporate completely from the leaf discs in a well-ventilated area before introducing the insects.
3. Bioassay Procedure:
-
Place one control disc and one treated disc in a Petri dish (e.g., 9 cm in diameter) lined with moistened filter paper to maintain humidity.
-
Position the discs equidistant from the center of the Petri dish.
-
Introduce one third-instar larva of Plutella xylostella into the center of each Petri dish.
-
Seal the Petri dishes and place them in the same controlled environment used for insect rearing.
-
Replicate each concentration level and the control multiple times (a minimum of 10-20 replicates is recommended).
4. Data Collection and Analysis:
-
After a set period (e.g., 24 or 48 hours), remove the larvae from the Petri dishes.
-
Measure the area of each leaf disc consumed by the larvae. This can be done using a leaf area meter or by scanning the discs and analyzing the images with software such as ImageJ.
-
Calculate the mean leaf area consumed for both the control and treated discs for each concentration.
-
Calculate the Feeding Deterrence Index (FDI) for each concentration using the formula provided in the Data Presentation section.
-
Statistical analysis, such as ANOVA followed by a post-hoc test (e.g., Tukey's test), can be used to determine significant differences between the treatment and control groups. Probit analysis can be used to determine the EC50 (Effective Concentration to deter feeding by 50%).
Mandatory Visualizations
References
Application Notes and Protocols for In Vitro Tyrosinase Inhibition Assay of Ailancoumarin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color.[1][2][3][4][5] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[1][4] Therefore, the inhibition of tyrosinase is a critical strategy in the development of skin whitening agents and treatments for hyperpigmentation.[6] Coumarin (B35378) and its derivatives have emerged as a promising class of compounds with potential tyrosinase inhibitory activity.[3][4][7] Ailancoumarin E, a specific coumarin derivative, is investigated in this application note for its potential as a tyrosinase inhibitor.
This document provides a detailed protocol for conducting an in vitro tyrosinase inhibition assay using this compound. It includes information on materials and reagents, step-by-step experimental procedures, and data analysis methods to determine the inhibitory potential of the compound.
Mechanism of Tyrosinase Action & Inhibition
Tyrosinase catalyzes two key reactions in melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][3][6] Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin.[1] Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition, by binding to the enzyme's active site or allosteric sites, or by chelating the copper ions essential for its catalytic activity.[8]
References
- 1. activeconceptsllc.com [activeconceptsllc.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Novel coumarin derivatives as potential tyrosinase inhibitors: Synthesis, binding analysis and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 4. Inhibitory Effects of Coumarin Derivatives on Tyrosinase [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Design and discovery of tyrosinase inhibitors based on a coumarin scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays to Determine Ailancoumarin E Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the cytotoxic effects of Ailancoumarin E, a member of the coumarin (B35378) family of compounds. While specific data on this compound is limited, the protocols and expected outcomes are based on the well-documented anti-cancer properties of coumarin derivatives. Coumarins are known to induce cell death in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.
The following sections detail the protocols for key cell-based assays to assess cytotoxicity, including the MTT assay for cell viability, the LDH assay for membrane integrity, and flow cytometry for apoptosis and cell cycle analysis. Representative data from studies on other coumarin compounds are provided to illustrate potential results.
Data Presentation
The following tables summarize representative quantitative data for the cytotoxic effects of coumarin compounds on various cancer cell lines. This data should be used as a reference to anticipate the potential effective concentrations and outcomes when testing this compound.
Table 1: IC50 Values of Coumarin Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) |
| Coumarin | HeLa | Human Cervical Cancer | 54.2 | 48 |
| 7-Hydroxycoumarin | A427 | Human Lung Carcinoma | >100 | 48 |
| Esculetin | HL-60 | Human Promyelocytic Leukemia | ~50 | 48 |
| Isoimperatorin | SGC-7901 | Human Gastric Adenocarcinoma | 25 | 48 |
Table 2: Effects of Coumarin Derivatives on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect | Key Markers |
| Coumarin | HeLa | G0/G1 Cell Cycle Arrest | ↓ Cyclin D1, ↓ CDK4, ↑ p21 |
| Apoptosis Induction | ↑ Bax/Bcl-2 ratio, ↑ Caspase-3 activation | ||
| Isoimperatorin | SGC-7901 | G2/M Cell Cycle Arrest | ↓ CDK1, ↓ Cyclin B1 |
| Apoptosis Induction | ↑ Bax, ↓ Bcl-2, ↑ Caspase-9 activation |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions).
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the positive control.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the kit protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (B145695) (ice-cold)
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
The following diagrams illustrate the general experimental workflow and a potential signaling pathway for coumarin-induced cytotoxicity.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential mitochondrial pathway of apoptosis by this compound.
Developing Ailancoumarin E as a Natural Pesticide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ailancoumarin E, a terpenylated coumarin (B35378) isolated from the "Tree of Heaven" (Ailanthus altissima), presents a promising scaffold for the development of a novel, natural pesticide. This document provides a comprehensive overview of this compound, including its known biological activities, detailed protocols for its extraction and isolation, and standardized bioassay procedures to evaluate its pesticidal efficacy. Furthermore, a proposed mechanism of action is discussed, and a strategic workflow for its development as a commercial biopesticide is outlined. The information herein is intended to guide researchers in the exploration and optimization of this compound as a viable and eco-friendly pest management solution.
Introduction
The increasing demand for sustainable agricultural practices has fueled the search for effective and environmentally benign alternatives to synthetic pesticides[1]. Natural products derived from plants are a rich source of bioactive compounds with pest-control properties. Ailanthus altissima, a plant known for its vigorous growth and resistance to herbivores, produces a variety of secondary metabolites, including terpenylated coumarins, which have demonstrated insecticidal and antifeedant properties[2][3][4]. This compound is one such compound isolated from the root bark of this plant[3][5]. Preliminary studies have indicated its potential as a natural pesticide, particularly its antifeedant effects against specific insect pests[6]. This document aims to provide a detailed guide for the further investigation and development of this compound as a natural pesticide.
Quantitative Data on Biological Activity
While extensive quantitative data on the broad-spectrum insecticidal activity of this compound is still under investigation, preliminary findings and data on related extracts are summarized below.
Table 1: Known Biological Activity of this compound
| Parameter | Target Organism | Activity | Value | Reference |
| Antifeedant Activity | Plutella xylostella (Diamondback Moth) | Growth inhibition of 3rd instar larvae | Not specified quantitatively | [6] |
| Enzyme Inhibition | Mushroom Tyrosinase | IC50 | 14.21 μM | [6] |
Table 2: Insecticidal and Antifeedant Activity of Ailanthus altissima Extracts
| Extract Type | Target Organism | Bioassay | Key Findings | Reference |
| 70% Ethanol (B145695) (Bark & Leaves) | Lymantria dispar (Gypsy Moth) | Antifeedant & Insecticidal | Strong antifeedant activity and significant insecticidal effects at 0.5%, 1%, and 2% concentrations.[1] | [1] |
| Methanol (B129727) (Leaves) | Spodoptera littoralis (African Cotton Leafworm) | Antifeedant | Demonstrated antifeedant activity.[2] | [2] |
| Methylene Chloride (Leaves) | Aedes aegypti (Yellow Fever Mosquito) | Insecticidal | Weak insecticidal properties.[2] | [2] |
| Bark Extract | Lymantria dispar (Gypsy Moth) | Insecticidal | Mortality of 40.0-57.50% after 48h at various concentrations.[2] | [2] |
Experimental Protocols
Extraction and Isolation of this compound from Ailanthus altissima
This protocol describes a general method for the extraction and isolation of terpenylated coumarins from the root bark of Ailanthus altissima, adapted from methodologies described in the literature[3][5][7].
Materials:
-
Dried and powdered root bark of Ailanthus altissima
-
Solvents: 95% Ethanol, n-hexane, ethyl acetate (B1210297), methanol, chloroform, dichloromethane
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Extraction:
-
Macerate the powdered root bark with 95% ethanol at room temperature for an extended period (e.g., 2 weeks), with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform successive liquid-liquid partitioning with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction is typically enriched with coumarins. Concentrate this fraction to dryness.
-
-
Column Chromatography (Silica Gel):
-
Subject the dried ethyl acetate extract to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing coumarins.
-
-
Gel Filtration Chromatography (Sephadex LH-20):
-
Pool the coumarin-rich fractions and further purify them using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
-
Preparative HPLC:
-
Perform final purification of the fractions containing this compound using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).
-
Collect the peak corresponding to this compound and verify its purity and identity using spectroscopic methods (NMR, MS).
-
Insect Bioassays
The following are standard protocols for evaluating the insecticidal and antifeedant activity of this compound.
Objective: To determine the contact and/or ingestion toxicity of this compound to leaf-eating insects.
Materials:
-
Test insects (e.g., Spodoptera litura, Plutella xylostella)
-
Fresh, untreated host plant leaves
-
This compound dissolved in a suitable solvent (e.g., acetone) at various concentrations
-
Control solution (solvent only)
-
Petri dishes lined with moist filter paper
-
Fine brush
Protocol:
-
Prepare a series of concentrations of this compound.
-
Dip host plant leaves into each test solution for 10-20 seconds.
-
Allow the leaves to air-dry completely.
-
Place one treated leaf in each Petri dish.
-
Introduce a known number of larvae (e.g., 10-20 third-instar larvae) into each dish.
-
Seal the Petri dishes and incubate them under controlled conditions (temperature, humidity, photoperiod).
-
Record larval mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the percentage of mortality and determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
Objective: To assess the feeding deterrence of this compound.
Materials:
-
Test insects
-
Host plant leaf discs of a uniform size
-
This compound solutions at various concentrations
-
Control solution
-
Petri dishes
-
Leaf area meter or scanner and image analysis software
Protocol:
-
Treat leaf discs with the test solutions as described in the leaf-dip bioassay.
-
Place one treated leaf disc in each Petri dish.
-
Introduce one pre-starved larva into each dish.
-
After a specific feeding period (e.g., 24 or 48 hours), remove the larvae and the remaining leaf discs.
-
Measure the area of the leaf disc consumed using a leaf area meter or by scanning and analyzing the images.
-
Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area consumed in the control and T is the area consumed in the treatment.
Proposed Mechanism of Action
The precise mode of action of this compound as an insecticide is not yet fully elucidated. However, studies on other coumarins suggest potential mechanisms that warrant investigation.
One prominent hypothesis is the inhibition of acetylcholinesterase (AChE) , a critical enzyme in the insect nervous system[8][9][10]. AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve impulses, paralysis, and ultimately, death of the insect.
Another potential mechanism is the disruption of mitochondrial function and energy metabolism . Some natural compounds have been shown to interfere with cellular respiration, leading to a reduction in ATP production and subsequent physiological disruption in the insect.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of this compound via inhibition of Acetylcholinesterase (AChE).
Experimental Workflow
Caption: Workflow for the development of this compound as a natural pesticide.
Conclusion and Future Directions
This compound from Ailanthus altissima shows considerable promise as a lead compound for the development of a natural pesticide. Its demonstrated antifeedant activity, coupled with the known insecticidal properties of related compounds and extracts, provides a strong rationale for further research. Future work should focus on:
-
Broad-spectrum insecticidal screening: Evaluating the efficacy of this compound against a wider range of economically important agricultural and public health pests.
-
Quantitative structure-activity relationship (QSAR) studies: Synthesizing and testing analogs of this compound to identify more potent derivatives.
-
Detailed mechanism of action studies: Confirming the inhibition of acetylcholinesterase and exploring other potential molecular targets.
-
Toxicological studies: Assessing the safety of this compound for non-target organisms, including beneficial insects, and its environmental fate.
-
Formulation development: Creating stable and effective formulations for practical application in various agricultural settings.
By systematically addressing these research areas, the full potential of this compound as a safe and effective natural pesticide can be realized, contributing to more sustainable pest management strategies.
References
- 1. Assessment of the Potential of the Invasive Arboreal Plant Ailanthus altissima (Simaroubaceae) as an Economically Prospective Source of Natural Pesticides | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Terpenylated coumarins from the root bark of Ailanthus altissima (Mill.) Swingle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Inhibition of acetylcholinesterase by coumarins: the case of coumarin 106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylcholinesterase and butyrylcholinesterase inhibitory activities of khellactone coumarin derivatives isolated from Peucedanum japonicum Thurnberg - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Ailancoumarin E for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of Ailancoumarin E for both in vitro and in vivo experimental use. Due to the limited availability of specific formulation data for this compound, the following protocols are based on the general physicochemical properties of coumarin (B35378) derivatives and established methodologies for compounds with low aqueous solubility.
Compound Information
This compound is a natural coumarin derivative known for its biological activities, including antifeedant and tyrosinase inhibitory effects. Like many coumarins, it is a hydrophobic molecule with limited solubility in aqueous solutions, necessitating the use of organic solvents or specialized formulation strategies for experimental studies.
Data Presentation
Solubility of Coumarin Derivatives
The following table summarizes the general solubility of coumarin derivatives in common laboratory solvents. This information can guide the preparation of stock solutions and experimental formulations of this compound.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Common solvent for preparing high-concentration stock solutions for in vitro use. |
| Ethanol | Soluble | Often used as a co-solvent in formulations. |
| Methanol | Soluble | Can be used for stock solution preparation. |
| Chloroform | Soluble | Primarily for extraction and analytical purposes. |
| Diethyl Ether | Soluble | Primarily for extraction and analytical purposes. |
| Water | Poorly Soluble | Requires co-solvents or other formulation techniques for aqueous delivery. |
Typical Formulation Parameters for Poorly Soluble Compounds
For in vivo studies, the concentration of organic solvents must be minimized to avoid toxicity. The following table provides general parameters for formulating poorly soluble compounds for animal studies.
| Parameter | Recommendation | Rationale |
| Primary Solvent | DMSO, Ethanol, PEG 400 | Effective at dissolving hydrophobic compounds. |
| Co-solvent System | e.g., DMSO/PEG 400/Water | Balances solubility and biocompatibility. |
| Surfactant (optional) | Tween® 80, Cremophor® EL | Improves solubility and stability in aqueous solutions. |
| Final DMSO Concentration | < 5% (ideally < 1%) | To minimize potential toxicity and off-target effects. |
| Final Ethanol Concentration | < 10% | To avoid adverse physiological effects. |
| Administration Route | Intraperitoneal (IP), Oral (PO), Intravenous (IV) | The formulation must be appropriate for the chosen route. IV formulations have the strictest requirements for solubility and particle size. |
Experimental Protocols
Protocol for In Vitro Formulation (e.g., Cell-Based Assays, Enzyme Inhibition Assays)
This protocol describes the preparation of this compound stock solutions and working solutions for typical in vitro experiments.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Appropriate cell culture medium or assay buffer
Procedure:
-
Preparation of a High-Concentration Stock Solution (e.g., 10-50 mM in DMSO):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration.
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution with the appropriate cell culture medium or assay buffer to the final desired concentrations.
-
Important: Ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity or artifacts in the experiment. A vehicle control (medium/buffer with the same final concentration of DMSO) should always be included in the experiment.
-
Mix the working solutions thoroughly by pipetting or gentle vortexing before adding to the experimental system.
-
Protocol for In Vivo Formulation (General Guidance)
This protocol provides a general method for preparing this compound for administration to laboratory animals. The final formulation will depend on the required dose, administration route, and animal model. It is crucial to perform a small-scale formulation test to ensure the compound remains in solution at the desired concentration before preparing the full batch.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile tubes
-
Vortex mixer and/or sonicator
Example Formulation (for IP or PO administration):
This example describes the preparation of a 10 mg/mL this compound formulation in a vehicle of 10% DMSO, 40% PEG 400, and 50% sterile saline.
-
Solubilization of this compound:
-
Weigh the required amount of this compound.
-
In a sterile tube, add the required volume of DMSO (10% of the final volume).
-
Add the this compound powder to the DMSO and vortex or sonicate until fully dissolved.
-
-
Addition of Co-solvents and Surfactants:
-
Add the required volume of PEG 400 (40% of the final volume) to the DMSO solution and mix thoroughly.
-
If using a surfactant, add the required volume of Tween® 80 (e.g., 5% of the final volume, adjusting other components accordingly) and mix.
-
-
Addition of Aqueous Component:
-
Slowly add the sterile saline or PBS (50% of the final volume) to the organic solution while continuously vortexing. Add the aqueous phase dropwise to prevent precipitation of the compound.
-
-
Final Formulation:
-
The final solution should be clear and free of precipitates. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of organic solvents or adding a surfactant).
-
Administer the formulation to the animals immediately after preparation. If storage is necessary, the stability of the formulation should be evaluated.
-
Always include a vehicle control group in the animal study, receiving the same formulation without this compound.
-
Visualization
Signaling Pathways
This compound is a coumarin derivative. Coumarins have been reported to modulate several signaling pathways, including the PI3K/AKT pathway, which is crucial in cell survival and proliferation, and the Keap1/Nrf2/ARE and NF-κB pathways, which are involved in cellular stress response and inflammation.
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound formulations for experimental use.
Caption: Workflow for this compound formulation.
Probing the Bioactivity of Ailancoumarin E: Application Notes and Protocols Based on General Coumarin Mechanisms
Disclaimer: As of December 2025, specific mechanism of action studies, quantitative data, and detailed experimental protocols for Ailancoumarin E are not available in the published scientific literature. The following application notes and protocols are based on the well-documented activities of the broader coumarin (B35378) family of compounds and are intended to serve as a foundational guide for researchers initiating studies on this compound.
Application Notes
Coumarins are a significant class of naturally occurring benzopyrone derivatives widely recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. While the specific molecular mechanisms of this compound have not been elucidated, research on other coumarins suggests several key pathways that are likely relevant targets for investigation. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of critical signaling pathways that govern cell survival and proliferation.
Anticipated Mechanisms of Action:
-
Induction of Apoptosis: Many coumarin derivatives have been shown to trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of Bcl-2 family proteins, activation of caspases, and DNA fragmentation.
-
Cell Cycle Arrest: Coumarins can interfere with the normal progression of the cell cycle, often causing arrest at the G1/S or G2/M phases. This prevents cancer cells from replicating and dividing.
-
Modulation of Signaling Pathways: Key signaling pathways frequently affected by coumarins include:
-
NF-κB Pathway: Inhibition of the NF-κB pathway can reduce the expression of pro-survival and inflammatory genes.
-
PI3K/Akt/mTOR Pathway: Downregulation of this pathway can inhibit cell growth, proliferation, and survival.
-
Nrf2 Pathway: Activation of the Nrf2 pathway can protect normal cells from oxidative stress but may also be a target in certain cancer types.
-
The following protocols provide a starting point for investigating whether this compound exhibits these activities.
Experimental Protocols
Cell Viability and Cytotoxicity Assay
This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line of interest.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting:
-
Collect the cell culture supernatant (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the supernatant and the detached cells.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line
-
This compound
-
6-well cell culture plates
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation:
-
Harvest cells as described above.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by adding 1 mL of cold 70% ethanol (B145695) dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | IC₅₀ (µM) after 48h |
| MCF-7 (Breast) | Data to be determined |
| HeLa (Cervical) | Data to be determined |
| A549 (Lung) | Data to be determined |
| PC-3 (Prostate) | Data to be determined |
Table 2: Hypothetical Effect of this compound (at IC₅₀) on Cell Cycle Distribution in a Cancer Cell Line
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound | Data to be determined | Data to be determined | Data to be determined |
Table 3: Hypothetical Apoptosis Induction by this compound (at IC₅₀) in a Cancer Cell Line
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | Data to be determined | Data to be determined |
| This compound | Data to be determined | Data to be determined |
Visualizations
The following diagrams illustrate common signaling pathways modulated by coumarin derivatives. These are generalized representations and require experimental validation for this compound.
Caption: General NF-κB Signaling Pathway Inhibition by Coumarins.
Caption: General PI3K/Akt/mTOR Pathway Inhibition by Coumarins.
Caption: General Intrinsic Apoptosis Pathway Induction by Coumarins.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ailancoumarin E Analogs
Disclaimer: The following guide outlines a proposed synthetic strategy for Ailancoumarin E based on established chemical reactions for the synthesis of related coumarin (B35378) structures. As no direct synthesis for this compound has been published in the reviewed literature, this document serves as a reference for researchers aiming to synthesize structurally similar compounds. The experimental conditions provided are illustrative and may require optimization for specific substrates.
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the synthesis of the 4-phenylcoumarin (B95950) core?
A1: A widely used method is the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions to form the coumarin ring system.[1][2][3][4][5][6] For a 4-phenylcoumarin, an ethyl benzoylacetate or a similar β-ketoester with a phenyl group at the beta position would be a suitable starting material.
Q2: I am observing a low yield in my Pechmann condensation. What are the potential causes and solutions?
A2: Low yields in Pechmann condensations can stem from several factors, including the reactivity of the phenol, the choice of acid catalyst, and the reaction temperature.[2][6] Highly activated phenols, such as resorcinol (B1680541), tend to react under milder conditions, while less activated phenols may require stronger acids and higher temperatures.[6] Trying different acid catalysts (e.g., sulfuric acid, methanesulfonic acid, or a Lewis acid like AlCl3) and optimizing the temperature are key troubleshooting steps.[4][5]
Q3: What are common methods for introducing a prenyl group onto a coumarin scaffold?
A3: A common and effective method for prenylation is the O-alkylation of a hydroxycoumarin derivative with prenyl bromide in the presence of a base like potassium carbonate (K2CO3) and a suitable solvent such as acetone.[7]
Q4: I am experiencing issues with the prenylation of my hydroxycoumarin. What should I consider?
A4: Incomplete reactions or the formation of byproducts can occur during prenylation. Ensure that your starting hydroxycoumarin is dry and the solvent is anhydrous. The choice of base and its stoichiometry are also critical. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q5: Are there alternative methods to the Pechmann condensation for synthesizing coumarins?
A5: Yes, several other named reactions can be used for coumarin synthesis, including the Perkin reaction, Knoevenagel condensation, and Wittig reaction.[1][8][9][10][11] The choice of method often depends on the desired substitution pattern on the coumarin ring and the availability of starting materials.[9][11]
Troubleshooting Guides
Low Yield in Pechmann Condensation for 4-Phenylcoumarin Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Reactivity of Phenol | For less activated phenols, consider using a stronger acid catalyst (e.g., concentrated H₂SO₄) and increasing the reaction temperature.[6] | Increased conversion to the desired 4-phenylcoumarin. |
| Inappropriate Acid Catalyst | Experiment with different Brønsted acids (e.g., methanesulfonic acid) or Lewis acids (e.g., AlCl₃, TiCl₄).[4][6] | Identification of a more effective catalyst for your specific substrates, leading to a higher yield. |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. For some substrates, room temperature may be sufficient, while others may require heating.[6] | Determination of the optimal temperature for maximizing yield and minimizing byproduct formation. |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous reagents and solvents, as water can interfere with the acid catalyst. | Reduced side reactions and improved catalytic efficiency, leading to a better yield. |
| Incorrect Stoichiometry | Verify the molar ratios of the phenol and β-ketoester. A slight excess of one reactant may be beneficial. | Optimized reactant ratios can drive the reaction to completion and improve the yield. |
Inefficient Prenylation of Hydroxycoumarin
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Deprotonation | Ensure a sufficient amount of a suitable base (e.g., K₂CO₃) is used to fully deprotonate the hydroxyl group of the coumarin. | Complete formation of the phenoxide, leading to a more efficient reaction with prenyl bromide. |
| Low Reactivity of Prenylating Agent | Confirm the quality of the prenyl bromide. If it has degraded, consider using a freshly prepared or purified batch. | Increased rate of O-alkylation and higher conversion to the prenylated product. |
| Suboptimal Solvent | Acetone is commonly used, but other polar aprotic solvents like DMF or acetonitrile (B52724) can be tested to improve solubility and reaction rate.[7] | Improved reaction kinetics and a higher yield of the desired product. |
| Reaction Time | Monitor the reaction progress closely using TLC. The reaction may require a longer time to go to completion. | Determination of the necessary reaction time to maximize the yield of the prenylated coumarin. |
| Side Reactions | If byproducts are observed, consider lowering the reaction temperature to improve selectivity. | Reduced formation of unwanted byproducts and a cleaner reaction profile, simplifying purification. |
Experimental Protocols
Proposed Synthesis of a 4-Phenyl-7-hydroxycoumarin via Pechmann Condensation
This protocol is a general guideline for the synthesis of a 4-phenyl-7-hydroxycoumarin from resorcinol and ethyl benzoylacetate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1.0 eq) and ethyl benzoylacetate (1.0-1.2 eq).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.2-0.5 eq), to the mixture while stirring.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the specific substrates and catalyst used.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash it with water, and then recrystallize it from a suitable solvent (e.g., ethanol) to obtain the purified 4-phenyl-7-hydroxycoumarin.
Proposed Prenylation of a 4-Phenyl-7-hydroxycoumarin
This protocol describes the O-alkylation of a 4-phenyl-7-hydroxycoumarin with prenyl bromide.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-phenyl-7-hydroxycoumarin (1.0 eq) in acetone.
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.2-1.5 eq) to the solution and stir the mixture for 15-30 minutes at room temperature.
-
Prenylating Agent Addition: Add prenyl bromide (1.0-1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature until the starting material is consumed, as indicated by TLC analysis.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation and purify the crude product by column chromatography on silica (B1680970) gel to yield the desired prenylated 4-phenylcoumarin.
Visualizations
Caption: Proposed synthetic pathway for an this compound analog.
Caption: Troubleshooting workflow for low yield in Pechmann condensation.
Caption: Relationship between reaction parameters and yield in prenylation.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Recent Advances in Synthesis of 4-Arylcoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pechmann Condensation [organic-chemistry.org]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis of Altissimacoumarin D and Other Prenylated Coumarins and Their Ability to Reverse the Multidrug Resistance Phenotype in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coumarin Synthesis: Key Methods, Mechanisms & Exam Tips [vedantu.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
overcoming solubility issues with Ailancoumarin E
Welcome to the technical support center for Ailancoumarin E. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a type of coumarin (B35378), a class of natural compounds known for a variety of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Coumarins, as a group, have been shown to modulate the Keap1/Nrf2/ARE signaling pathway, a key cellular defense mechanism against oxidative stress.[1][2]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound, like many coumarin derivatives, is a hydrophobic compound and is expected to have poor solubility in water.[3] For initial stock solutions, organic solvents are recommended.
Q3: What is the typical solubility of this compound in common organic solvents?
While specific experimental data for this compound is limited, the following table provides expected solubility information based on the properties of similar coumarin compounds. Researchers should perform their own solubility tests for precise measurements.
| Solvent | Expected Solubility (mg/mL) | Expected Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~30 | Varies (dependent on MW) | May require gentle warming and sonication to fully dissolve. |
| Ethanol (B145695) | ~10 | Varies (dependent on MW) | A good starting point for many biological assays. |
| Dimethylformamide (DMF) | ~30 | Varies (dependent on MW) | Use with appropriate safety precautions. |
| Water | < 0.1 | Varies (dependent on MW) | Considered practically insoluble. |
Q4: How can I prepare an aqueous working solution of this compound from an organic stock?
To prepare an aqueous solution from a stock in an organic solvent (e.g., DMSO), it is recommended to first dissolve the compound in the organic solvent at a high concentration. Then, dilute this stock solution with the aqueous buffer of your choice. For example, a 1:3 solution of DMSO to PBS can be a starting point.[4] It is important to note that the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting experimental results.
Q5: What is the Keap1/Nrf2/ARE signaling pathway and how is it related to this compound?
The Keap1/Nrf2/ARE pathway is a crucial cellular mechanism that protects cells from oxidative stress.[1] Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for degradation.[2] However, in the presence of oxidative stress or certain bioactive compounds like some coumarins, this interaction is disrupted. This allows Nrf2 to move into the nucleus, bind to the Antioxidant Response Element (ARE), and trigger the production of protective enzymes.[1][2]
Troubleshooting Guides
Issue: Precipitate forms when I dilute my this compound stock solution into an aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution is above its solubility limit.
-
Troubleshooting Steps:
-
Reduce the final concentration: Try diluting your stock solution further into the aqueous buffer.
-
Increase the percentage of co-solvent: If your experimental system allows, you can slightly increase the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO). However, always run a solvent control to check for any effects on your cells or assay.
-
Use a different co-solvent: Sometimes, switching from DMSO to ethanol or another suitable organic solvent can improve solubility upon dilution.
-
Employ solubility enhancement techniques: Consider using techniques such as the inclusion of surfactants or cyclodextrins in your aqueous buffer.[5]
-
Issue: I am not observing the expected biological activity of this compound in my cell-based assay.
-
Possible Cause 1: Poor solubility in the cell culture medium is leading to a lower effective concentration than intended.
-
Troubleshooting Steps:
-
Verify solubility: After adding this compound to your media, centrifuge a sample and measure the concentration in the supernatant to determine the actual dissolved amount.
-
Optimize your dosing solution: Refer to the troubleshooting guide for precipitate formation to ensure the compound is fully dissolved in your working solution.
-
-
Possible Cause 2: The compound may have degraded.
-
Troubleshooting Steps:
-
Proper storage: Ensure your this compound stock solution is stored correctly, typically at -20°C or -80°C and protected from light.
-
Fresh dilutions: Prepare fresh dilutions in your aqueous buffer immediately before each experiment.
-
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube for 30 seconds. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes or gently warm it to 37°C.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Enhancing Aqueous Solubility using Co-solvents
This protocol provides a general workflow for improving the solubility of hydrophobic compounds like this compound for in vitro studies.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mg/mL).
-
Prepare Co-solvent/Aqueous Buffer Mixtures: Prepare a series of aqueous buffers (e.g., PBS or cell culture media) containing varying final concentrations of DMSO (e.g., 0.1%, 0.5%, 1%).
-
Dilution: Add the this compound stock solution to the co-solvent/aqueous buffer mixtures to achieve the desired final concentration.
-
Observation and Quantification: Visually inspect for any precipitation. For a quantitative measure, centrifuge the solutions and measure the absorbance or use an analytical method like HPLC to determine the concentration of this compound in the supernatant.
-
Control: Always prepare a vehicle control containing the same final concentration of the co-solvent to assess its effect on the experimental system.[6]
Signaling Pathway Diagram
Caption: Keap1/Nrf2/ARE signaling pathway modulation.
Experimental Workflow Diagram
Caption: this compound solubility workflow.
References
Ailancoumarin E stability and degradation pathways
Frequently Asked Questions (FAQs)
Q1: I am seeing a decrease in the concentration of my Ailancoumarin E solution over a short period. What could be the cause?
A1: This is likely due to degradation. The two primary causes for coumarin (B35378) degradation are photodegradation and hydrolysis. Coumarins can be sensitive to light, and the lactone ring in the coumarin core is susceptible to hydrolysis, which is accelerated by basic pH conditions.[1]
Q2: How does pH affect the stability of this compound?
A2: The pH of a solution is a critical factor for coumarin stability. Basic conditions (high pH) can promote the hydrolysis of the lactone ring, leading to the formation of a coumarinic acid salt and subsequent degradation.[1][2][3][4] It is generally advisable to maintain a neutral or slightly acidic pH unless your experimental protocol requires otherwise.[1] The rate of oxidative degradation of some coumarins also increases with increasing pH.[5][6]
Q3: What are the ideal storage conditions for this compound solutions?
A3: To minimize degradation, this compound solutions should be stored in a cool, dark place.[1] Using amber vials or wrapping containers in aluminum foil can protect against photodegradation.[1] For long-term storage, refrigeration (2-8 °C) is recommended. The choice of solvent is also important; ensure this compound is stable in the chosen solvent for the intended storage duration.[1]
Q4: I am observing new peaks in my HPLC chromatogram when analyzing my this compound sample. What do these represent?
A4: The appearance of new peaks likely indicates the presence of degradation products.[1] These could result from hydrolysis, oxidation, or photodegradation. To confirm, you can compare the retention times of the new peaks with potential degradation products or use techniques like LC-MS to identify the new compounds.
Q5: Can temperature affect the stability of this compound?
A5: Yes, high temperatures can lead to thermal degradation. While coumarin itself is relatively stable at temperatures up to 150°C, partial degradation has been observed at 200°C and higher after prolonged heating.[7][8] It is best to avoid exposing this compound solutions to high temperatures unless required for a specific experimental procedure.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Rapid loss of absorbance or fluorescence signal | Photodegradation | - Minimize exposure of the solution to ambient and excitation light. - Use amber vials or foil-wrapped containers. - Prepare solutions fresh before use.[1] |
| Hydrolysis (especially in basic solutions) | - Check and adjust the pH of your solution to neutral or slightly acidic. - If compatible with your experiment, consider using aprotic solvents.[1] | |
| Oxidation | - Degas your solvent to remove dissolved oxygen. - Consider adding a suitable antioxidant if it does not interfere with your experiment. | |
| Appearance of new peaks in HPLC or LC-MS | Degradation Products | - This indicates that your this compound is breaking down. - Follow the steps in the "Rapid loss of signal" section to identify and mitigate the cause of degradation.[1] |
| Impurity in starting material | - Verify the purity of your solid this compound before preparing solutions. | |
| Inconsistent results between experiments | Variable light exposure | - Standardize the lighting conditions for all experiments. |
| Inconsistent solution age | - Always use freshly prepared solutions or solutions of a consistent age. | |
| Temperature fluctuations | - Ensure all experiments are conducted at a consistent temperature to avoid thermal degradation.[1] |
Data Presentation
Table 1: General Stability of Coumarins Under Various Conditions
Note: The following data is for the general coumarin scaffold and representative derivatives. Specific rates for this compound will vary.
| Condition | Compound | Observation | Reference |
| pH | Esculetin, Scopoletin, Fraxetin | Oxidative degradation rates increased with increasing pH under both oxic and anoxic conditions. | [5][6] |
| Basic Hydrolysis | Coumarin | Undergoes hydrolysis to form coumaric acid, with the rate increasing with NaOH concentration and temperature. | [2][3] |
| Temperature | Coumarin | Stable in water at 100°C and 150°C for 60 minutes. Partial degradation observed at 200°C and 250°C after 60 minutes. | [7][8] |
| UV Irradiation | Coumarin | Degrades upon UV irradiation, with the rate influenced by the presence of catalysts like TiO2. | [9] |
| Oxidation | Coumarin | Can be degraded by advanced oxidation processes and electro-Fenton oxidation. | [10][11][12] |
Experimental Protocols
Protocol 1: Evaluation of Photostability of this compound
-
Solution Preparation: Prepare two identical sets of this compound solutions in your desired solvent system.
-
Sample Exposure:
-
Light Sample: Expose one set of solutions to a controlled light source (e.g., a UV lamp or a specific wavelength of light relevant to your experimental setup).
-
Dark Control: Wrap the second set of solutions in aluminum foil to protect them from light.
-
-
Incubation: Place both sets of samples under the same temperature conditions for a defined period (e.g., 1, 2, 4, 8, and 24 hours).
-
Analysis: At each time point, analyze the aliquots from both the light-exposed and dark control samples using a suitable analytical method, such as HPLC-UV or fluorescence spectroscopy.
-
Data Evaluation: Compare the change in the concentration or signal of this compound in the light-exposed sample to the dark control. A significant decrease in the light-exposed sample indicates photodegradation.
Protocol 2: Evaluation of pH Stability of this compound
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 7, and 9).
-
Solution Preparation: Prepare a stock solution of this compound. Dilute the stock solution into each of the prepared buffers to a final desired concentration.
-
Incubation: Incubate the solutions at a constant temperature.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot from each buffered solution.
-
Analysis: Analyze each aliquot using a stability-indicating method like HPLC to determine the concentration of this compound remaining.
-
Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.
Visualizations
Caption: General degradation pathways for a coumarin scaffold.
Caption: Workflow for assessing this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions [mdpi.com]
- 8. Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of emerging contaminant coumarin based on anodic oxidation, electro-Fenton and subcritical water oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Conditions for Ailancoumarin E Analysis
Welcome to the technical support center for the HPLC analysis of Ailancoumarin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reverse-phase HPLC method for this compound analysis?
A1: A good starting point for analyzing this compound, a terpenylated coumarin (B35378), is to use a C18 column with a gradient elution. A mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic or acetic acid) as solvent A and acetonitrile (B52724) or methanol (B129727) as solvent B is recommended. Detection is typically effective in the UV range of 320-330 nm, a common absorbance region for the coumarin scaffold.[1][2]
Q2: How can I improve the peak shape of this compound?
A2: Peak tailing for coumarins is often due to interactions with free silanol (B1196071) groups on the silica-based column packing. To mitigate this, ensure your mobile phase is slightly acidic (e.g., pH 2.5-3.5 with formic or acetic acid) to keep the compound in its non-ionized form. Using a high-purity, end-capped C18 column can also significantly reduce peak tailing. If tailing persists, consider reducing the injection volume or the sample concentration.
Q3: My this compound peak is showing a shifting retention time. What are the possible causes?
A3: Fluctuating retention times can be caused by several factors. Inconsistent mobile phase preparation is a common culprit, so ensure accurate mixing and use fresh solvents. Temperature fluctuations can also affect retention; using a column oven is highly recommended for stable results. Column degradation over time can also lead to shifts, so regular column flushing and replacement are important.
Q4: What should I do if I am not getting enough sensitivity for this compound?
A4: To improve sensitivity, you can try several approaches. First, ensure your detection wavelength is set to the absorbance maximum of this compound. While a general range for coumarins is 320-330 nm, determining the specific λmax for this compound will provide the best signal.[2] You can also increase the injection volume or concentrate your sample, but be mindful of potential peak distortion. Using a detector with higher sensitivity, such as a fluorescence detector (if the compound is fluorescent), can also be an option.
Q5: How do I prepare a sample of this compound from a plant matrix for HPLC analysis?
A5: A common method for extracting coumarins from plant material, such as Ailanthus altissima, involves solvent extraction.[3] Methanol or a mixture of methanol and water (e.g., 80% methanol) is often effective for this purpose.[4] Following extraction, the sample should be filtered through a 0.22 or 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Co-eluting Peaks | Mobile phase composition not optimal. | Adjust the gradient slope; a shallower gradient can improve separation. Try switching the organic solvent (e.g., from acetonitrile to methanol) to alter selectivity. |
| Column is not providing adequate separation. | Consider a column with a different stationary phase (e.g., Phenyl-Hexyl) for alternative selectivity. A longer column or a column with a smaller particle size can also increase efficiency. | |
| Peak Tailing | Secondary interactions with the column. | Add a small amount of acid (0.1% formic or acetic acid) to the mobile phase to suppress silanol interactions. Use a high-purity, end-capped column. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Ghost Peaks | Contamination in the mobile phase or carryover from previous injections. | Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily. Implement a needle wash step in your autosampler method. Run a blank gradient to identify the source of contamination. |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase using sonication or an online degasser. Purge the pump to remove any trapped air. |
| Contaminated detector cell. | Flush the detector cell with a strong solvent like isopropanol. | |
| Mobile phase mixing issues. | Ensure proper mixing of the mobile phase components, especially for gradient elution. |
Experimental Protocols
Starting Point HPLC Method for this compound Analysis
This protocol is a recommended starting point for developing a robust analytical method for this compound.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. From this, prepare a series of working standards by dilution with the mobile phase.
-
Plant Extract: Extract the dried and powdered plant material (e.g., from Ailanthus altissima) with methanol using sonication or maceration.[3] Filter the extract through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B (linear gradient)
-
20-25 min: 80% B (isocratic)
-
25-26 min: 80% to 30% B (linear gradient)
-
26-30 min: 30% B (isocratic - re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 325 nm
Data Presentation
Table 1: Illustrative HPLC Method Parameters and Expected Performance
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 30-80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection Wavelength | 325 nm |
| Expected Retention Time | ~15-20 min |
| Theoretical Plates | > 10,000 |
| Tailing Factor | 0.9 - 1.2 |
| Linearity (r²) | > 0.999 |
Table 2: Example Gradient Timetable
| Time (min) | % Solvent A (Water + 0.1% FA) | % Solvent B (Acetonitrile) |
| 0.0 | 70 | 30 |
| 5.0 | 70 | 30 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. vup.sk [vup.sk]
- 2. researchgate.net [researchgate.net]
- 3. Phenolic Composition and Bioactivities of Invasive Ailanthus altissima (Mill.) Swingle Leaf Extracts Obtained by Two-Step Sequential Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC analysis and safety assessment of coumarin in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Ailancoumarin E Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Ailancoumarin E.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound?
A1: this compound, like many natural coumarin (B35378) derivatives, may present challenges in crystallization due to factors such as polymorphism (the ability to exist in multiple crystal forms), sensitivity to solvent systems, and the presence of impurities from extraction and purification processes. Key challenges include obtaining crystals of suitable size and quality for X-ray diffraction, preventing oiling out, and controlling nucleation and crystal growth.
Q2: Which solvents are recommended for the crystallization of this compound?
Q3: How can I improve the quality and size of my this compound crystals?
A3: To improve crystal quality and size, a slow cooling rate is crucial as it allows for ordered crystal growth rather than rapid precipitation of many small crystals.[3][4] Seeding the supersaturated solution with a microcrystal of this compound can also promote the growth of larger, well-formed crystals.[3][5] Minimizing agitation during the growth phase is also recommended to prevent the formation of multiple nucleation sites.[3]
Q4: What is "oiling out" and how can I prevent it during crystallization?
A4: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase (an oil) instead of a solid crystal. This often happens when the solution is too concentrated or cooled too quickly. To prevent this, try using a more dilute solution, cooling the solution at a slower rate, or employing a different solvent system where the compound's solubility is lower at elevated temperatures.
Troubleshooting Guide
Issue 1: No Crystals Form Upon Cooling
If no crystals form after the solution has cooled to room temperature and been allowed to stand, consider the following troubleshooting steps.
-
Problem: The solution may not be sufficiently supersaturated.
-
Solution 1: Evaporation. Allow the solvent to evaporate slowly from an uncovered or partially covered vessel. This will gradually increase the concentration of this compound, promoting supersaturation and nucleation.
-
Solution 2: Anti-Solvent Addition. If your compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (a solvent in which this compound is insoluble) dropwise until turbidity persists. This technique, known as vapor diffusion, can also be effective where the anti-solvent vapor diffuses into the solution.[5]
-
Solution 3: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Solution 4: Seeding. Introduce a tiny, well-formed crystal of this compound (if available) into the solution to act as a template for crystal growth.[5]
-
Issue 2: Formation of Amorphous Powder or Very Small Crystals
This outcome suggests that nucleation was too rapid and widespread, preventing the growth of larger, ordered crystals.
-
Problem: The rate of cooling was too fast or the solution was too concentrated.
-
Solution 1: Slower Cooling. Re-dissolve the compound by heating and then insulate the flask to slow the cooling process. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective. A slower cooling rate favors the growth of fewer, larger crystals.[4]
-
Solution 2: Adjust Solvent Composition. For mixed solvent systems, altering the ratio of the "good" solvent to the "poor" solvent can influence crystal formation. A study on simple coumarins found that specific percentages of aqueous ethanol (B145695) or methanol (B129727) were optimal for producing high-quality crystals.[2]
-
Solution 3: Reduce Concentration. Start with a less concentrated solution to decrease the level of supersaturation, which can lead to more controlled crystal growth.
-
Issue 3: Oiling Out Instead of Crystallization
As mentioned in the FAQs, this is a common issue that can be addressed by modifying the experimental conditions.
-
Problem: High concentration or rapid cooling.
-
Solution 1: Use a More Dilute Solution. Decrease the initial concentration of this compound in the solvent.
-
Solution 2: Slower Cooling Rate. Employ a more gradual cooling method as described above.
-
Solution 3: Change Solvent System. The solubility profile of this compound in the chosen solvent may be too steep. Experiment with different solvents or solvent mixtures.
-
Data Presentation
The success of crystallization is influenced by several key parameters. The following table summarizes their general effects on the outcome.
| Parameter | Effect on Crystal Size | Effect on Crystal Purity | General Recommendation |
| Cooling Rate | Slower cooling generally leads to larger crystals.[3] | Slower cooling can improve purity by allowing for more selective incorporation into the crystal lattice. | Employ gradual cooling by insulating the crystallization vessel or using a programmable cooling bath. |
| Concentration | Higher concentrations can lead to smaller crystals due to rapid nucleation.[6] | Very high concentrations may trap impurities. | Start with a solution that is just saturated at the higher temperature. |
| Solvent Choice | The ideal solvent allows for a significant change in solubility with temperature. | A good solvent will dissolve impurities well at all temperatures or not at all. | Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, acetonitrile).[1] |
| Agitation | Agitation can increase the number of nuclei, resulting in smaller crystals.[3] | Can either increase or decrease purity depending on the system. | Avoid stirring or agitation once the solution starts to cool to promote the growth of larger crystals. |
| Impurities | Can inhibit crystal growth or act as unwanted nucleation sites, leading to smaller, less pure crystals.[6] | Impurities can be incorporated into the crystal lattice, reducing purity. | Ensure the starting material is as pure as possible before attempting crystallization. |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In a clean flask, dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., near the solvent's boiling point). Stir until all the solid has dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).
-
Crystal Growth: Once at room temperature, if crystals have not formed, allow the flask to stand undisturbed for 24-48 hours. Further cooling in a refrigerator or freezer may be necessary.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.
Protocol 2: Vapor Diffusion Crystallization
-
Preparation: Dissolve the this compound in a small volume of a relatively non-volatile "good" solvent (e.g., ethyl acetate) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar). Add a larger volume of a more volatile "anti-solvent" (e.g., hexane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Diffusion: Seal the outer container. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually reducing the solubility of this compound and promoting crystallization.
-
Incubation: Allow the setup to stand undisturbed at a constant temperature for several days to weeks.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Visualizations
Caption: A general experimental workflow for the crystallization of this compound.
Caption: A troubleshooting decision tree for this compound crystallization.
References
Technical Support Center: Ailancoumarin E Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the purification of Ailancoumarin E. Given the limited specific data on this compound, this guide draws upon established principles for the purification of coumarin-type compounds.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield After Column Chromatography | 1. Suboptimal Stationary/Mobile Phase: The chosen solvent system may not be effectively separating this compound from impurities, leading to co-elution and loss of product in discarded fractions. 2. Improper Column Packing: Voids or channels in the column can lead to poor separation. 3. Compound Degradation: this compound may be unstable on the selected stationary phase (e.g., silica (B1680970) gel). | 1. Optimize Chromatography Conditions: - Perform thin-layer chromatography (TLC) with various solvent systems to identify an optimal mobile phase for separation. - Consider using a different stationary phase (e.g., alumina, C18 reversed-phase). 2. Repack the Column: Ensure the column is packed uniformly to avoid channeling. 3. Assess Compound Stability: Run a small-scale stability test of this compound with the stationary phase. |
| Persistent Impurities in Final Product | 1. Co-eluting Impurities: Impurities with similar polarity to this compound are difficult to separate by normal-phase chromatography alone. 2. Incomplete Crystallization: Impurities may be trapped within the crystal lattice or remain in the mother liquor adhering to the crystals. | 1. Employ Orthogonal Purification Methods: - Utilize a secondary purification technique with a different separation principle, such as reversed-phase HPLC or preparative TLC. - High-Speed Counter-Current Chromatography (HSCCC) can be effective for separating structurally similar compounds.[1][2] 2. Optimize Crystallization: - Screen a variety of solvents and solvent mixtures to find conditions that favor the crystallization of this compound while leaving impurities in the solution. - Employ slow cooling or vapor diffusion to promote the growth of purer crystals.[3] |
| Product Precipitation During Purification | 1. Poor Solubility: The concentration of this compound may exceed its solubility in the chosen solvent system. 2. pH Changes: The pH of the solution may be at or near the isoelectric point of this compound, reducing its solubility. | 1. Adjust Solvent Composition: - Increase the proportion of a better solvent for this compound in the mobile phase. - Add a small amount of a solubilizing agent, if compatible with the purification method. 2. Buffer the Solution: Maintain a pH where this compound is most soluble. |
| Inconsistent Purity Between Batches | 1. Variability in Starting Material: The crude extract or synthetic mixture may have different impurity profiles from batch to batch. 2. Inconsistent Purification Protocol: Minor deviations in the purification procedure can lead to different outcomes. | 1. Standardize Starting Material: If possible, standardize the extraction or synthesis protocol to ensure a more consistent starting material. 2. Strictly Adhere to Protocol: Document and strictly follow a validated purification protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify crude this compound?
A1: A common and effective initial step is to use a two-phase solvent extraction to partition this compound from highly polar or non-polar impurities.[4] Following this, column chromatography on silica gel is a standard technique for further purification. The choice of solvents for both steps should be guided by the polarity of this compound, as determined by preliminary analytical TLC.
Q2: How can I remove a very similar impurity that co-elutes with this compound?
A2: For closely related impurities, a single chromatographic method may be insufficient. Consider employing a secondary, orthogonal purification technique. High-Speed Counter-Current Chromatography (HSCCC) is a powerful method for separating compounds with very similar partition coefficients.[1][2][5] Alternatively, derivatization of the mixture to alter the polarity of either the desired compound or the impurity, followed by chromatography and subsequent removal of the derivatizing group, can be an effective strategy.
Q3: What are the ideal crystallization conditions for this compound?
A3: The ideal crystallization conditions are highly specific to the compound. A systematic screening of various solvents of different polarities (e.g., hexane, ethyl acetate, methanol, water) and their mixtures is recommended.[3][6] Techniques such as slow evaporation, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into a solution of the compound can be explored to obtain high-quality crystals.
Q4: My purified this compound appears pure by TLC but shows impurities in HPLC-MS. Why?
A4: TLC is a lower-resolution technique compared to HPLC-MS. Impurities present at low concentrations or having very similar Rf values to your product may not be visible on a TLC plate. HPLC offers much higher resolution, and MS detection is significantly more sensitive, allowing for the identification of minor impurities. For high-purity requirements, HPLC is the preferred analytical method.[7][8]
Q5: Can I use macroporous resin for the purification of this compound?
A5: Yes, macroporous adsorption resins can be an effective method for the initial cleanup and enrichment of coumarins from crude extracts.[4] The selection of the appropriate resin and the optimization of adsorption and desorption conditions (e.g., solvent type and concentration) are crucial for successful purification.
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.
-
Elution: Begin elution with the starting mobile phase, gradually increasing the polarity of the solvent (gradient elution) or using a constant solvent composition (isocratic elution).
-
Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound using TLC or HPLC.
-
Product Pooling: Combine the fractions containing pure this compound and evaporate the solvent.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the impure this compound in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator or ice bath) to induce crystallization.
-
Crystal Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical flowchart for troubleshooting impure this compound.
References
- 1. Isolation and purification of inflacoumarin A and licochalcone A from licorice by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Coumarin-type Anticoagulants in Human Plasma by HPLC-Electrospray Ionization Tandem Mass Spectrometry … [ouci.dntb.gov.ua]
Technical Support Center: Ailancoumarin E Production
Welcome to the Technical Support Center for Ailancoumarin E Production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis and scale-up of this compound.
Disclaimer: The synthesis of this compound is not widely reported in the literature. The experimental protocols and troubleshooting guides provided here are based on established principles of coumarin (B35378) chemistry and general challenges encountered in process scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing coumarin derivatives like this compound?
A1: While a specific, optimized synthesis for this compound is not publicly available, coumarin cores are typically synthesized through several classic reactions. These include the Pechmann condensation, Perkin reaction, Knoevenagel condensation, and Wittig reaction.[1][2][3][4][5] The choice of method often depends on the available starting materials and the desired substitution pattern on the coumarin ring. For scaling up, reactions with simpler work-up procedures and those that avoid hazardous reagents are generally preferred.
Q2: I am experiencing low yields in my this compound synthesis. What are the likely causes?
A2: Low yields are a common challenge in scaling up organic syntheses.[6] Several factors could be contributing to this issue:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant stoichiometry are critical. What works on a lab scale may not be optimal for larger batches.
-
Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions or may not be suitable for the specific substrates at a larger scale.
-
Product Degradation: Coumarins can be sensitive to pH and temperature, and prolonged reaction times or harsh work-up conditions can lead to product degradation.[7][8][9]
Q3: What are the typical impurities I might encounter, and how can I minimize them?
A3: Impurities can arise from side reactions or incomplete reactions. Depending on the synthetic route, you might encounter:
-
Unreacted Starting Materials: This often indicates an incomplete reaction.
-
Side Products: For example, in the Pechmann condensation, chromone (B188151) formation can be a competing reaction.[6] In the Perkin reaction, the formation of o-coumaric acid can occur.[10]
-
Isomers: If using unsymmetrical phenols, a mixture of regioisomers can be formed.[1]
-
Degradation Products: As mentioned, coumarins can degrade under certain conditions.
To minimize impurities, it is crucial to optimize reaction conditions and carefully monitor the reaction progress.
Q4: What are the key challenges in purifying this compound at a larger scale?
A4: Scaling up purification presents several challenges:
-
Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming for large quantities.
-
Recrystallization: Finding a suitable solvent system that provides good recovery and high purity can be challenging. Mixed solvent systems are often employed for coumarin recrystallization.[11]
-
Filtration and Drying: Handling large volumes of solids and solvents requires appropriate equipment to ensure efficient filtration and drying without product degradation.
Q5: How should I store this compound to ensure its stability?
A5: The stability of coumarins is influenced by factors like pH, light, and temperature.[9] Generally, it is advisable to store this compound in a cool, dark, and dry place. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) may be beneficial to prevent oxidative degradation.[7]
Troubleshooting Guides
Guide 1: Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inadequate reaction time or temperature. | Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC or HPLC. Be cautious of potential product degradation at higher temperatures. |
| Inefficient catalyst activity or loading. | Screen different catalysts or increase the catalyst loading. For Pechmann condensations, solid acid catalysts can simplify removal.[1] | |
| Significant formation of side products | Suboptimal reaction conditions promoting side reactions. | Adjust the reaction temperature and stoichiometry. Consider a slower addition of one of the reactants to control the reaction rate. |
| Product degradation during work-up | Harsh pH or high temperatures during extraction and purification. | Use milder acids or bases for pH adjustments. Employ azeotropic distillation at reduced pressure to remove solvents at lower temperatures. |
Guide 2: Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted starting materials in the final product | Incomplete reaction or inefficient purification. | Optimize reaction conditions to drive the reaction to completion. For purification, try a different recrystallization solvent system or consider a flash chromatography step. |
| Formation of a mixture of isomers | Poor regioselectivity of the reaction. | The choice of catalyst and solvent can influence regioselectivity.[1] Experiment with different catalysts and solvent systems. |
| Product discoloration | Oxidative degradation or presence of colored impurities. | Work under an inert atmosphere. Consider treating the crude product with activated carbon to remove colored impurities before recrystallization. |
Experimental Protocols
Note: The following is a hypothetical protocol for the synthesis of a coumarin derivative, which may be adapted for this compound.
Hypothetical Synthesis of a Coumarin Derivative via Pechmann Condensation
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, add the phenol (B47542) precursor and the β-ketoester.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid or a solid acid catalyst) to the stirred mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and maintain for the required time, monitoring the reaction by TLC or HPLC.
-
Quenching: After the reaction is complete, cool the mixture and slowly pour it into ice-water to precipitate the crude product.
-
Filtration: Filter the crude product and wash with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure coumarin derivative.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low yield in this compound production.
References
- 1. benchchem.com [benchchem.com]
- 2. Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review [jmchemsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Coumarin synthesis [organic-chemistry.org]
- 5. Synthesis of coumarin derivatives and their applications. [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of aqueous stability and degradation products of series of coumarin dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. old.rrjournals.com [old.rrjournals.com]
preventing degradation of Ailancoumarin E in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Ailancoumarin E in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of coumarin (B35378) derivatives like this compound is primarily influenced by several factors:
-
pH: Coumarins, especially those with hydroxyl groups, are susceptible to oxidative degradation, which increases with higher pH.[1]
-
Temperature: Elevated temperatures can accelerate degradation. While some coumarins are stable in water up to 150°C, significant degradation can occur at higher temperatures.[2]
-
Light: Exposure to light can lead to photodegradation. It is a common practice to protect coumarin solutions from light.
-
Solvent: The choice of solvent can impact the stability and solubility of coumarins.[3] Common solvents include DMSO, DMF, and ethanol (B145695).
Q2: What is the recommended method for preparing a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or ethanol before diluting with an aqueous buffer.[3] It is advisable to prepare a concentrated stock solution to minimize the volume of organic solvent in the final experimental solution.
Q3: How should I store my this compound solutions to ensure stability?
A3: For optimal stability, store this compound solutions at low temperatures (refrigeration at 4°C for short-term and -20°C or -80°C for long-term storage) and protected from light by using amber vials or wrapping containers in aluminum foil. Stock solutions in anhydrous solvents like DMSO are generally more stable than aqueous solutions.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: While pH adjustment can influence the solubility of some coumarin derivatives, it is crucial to consider the impact on stability.[4] Since the degradation of hydroxylated coumarins is pH-dependent, increasing the pH to enhance solubility might accelerate degradation.[1] It is recommended to first assess the stability of this compound at different pH values before using this strategy.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Activity or Concentration
| Possible Cause | Troubleshooting Step | Rationale |
| pH-induced Degradation | Buffer your solution to a neutral or slightly acidic pH (e.g., pH 6-7.5). Perform a pH stability study by incubating the solution at different pH values and analyzing for degradation over time using HPLC. | Oxidative degradation of hydroxylated coumarins is accelerated at higher pH.[1] |
| Thermal Degradation | Avoid high temperatures during your experiment. If heating is necessary, minimize the duration. Conduct a thermal stability study by incubating the solution at various temperatures and monitoring for degradation. | Coumarins can degrade at elevated temperatures.[2] |
| Photodegradation | Protect your solution from light at all stages of the experiment by using amber vials or covering your labware with aluminum foil. | Many organic molecules, including coumarins, are light-sensitive. |
| Oxidation | If working with aqueous solutions for extended periods, consider de-gassing the solvent or adding antioxidants. However, the compatibility of antioxidants with your experimental system must be verified. | Dissolved oxygen can contribute to the oxidative degradation of coumarins. |
Issue 2: Precipitation of this compound from Solution
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Aqueous Solubility | Increase the percentage of a water-miscible organic co-solvent (e.g., DMSO, DMF) in your final solution. Perform a solubility test with varying co-solvent percentages. | Coumarins are often hydrophobic, and co-solvents can improve their solubility in aqueous media.[3] |
| "Salting Out" Effect | If using high salt concentration buffers, try reducing the salt concentration or switching to a different buffer system if your experiment allows. | High ionic strength can decrease the solubility of organic compounds. |
| Incorrect pH | Evaluate the solubility of this compound at different pH values, keeping in mind the potential for pH-dependent degradation. | The ionization state of a compound can affect its solubility. |
Quantitative Data Summary
The following table summarizes general stability data for coumarin compounds. Note that specific data for this compound is not available, and these values should be used as a general guideline.
| Parameter | Condition | Observation | Reference |
| Thermal Stability | 100°C in water (60 min) | Stable | [2] |
| 150°C in water (60 min) | Stable | [2] | |
| 200°C in water (60 min) | Minor degradation (91% recovery) | [2] | |
| 250°C in water (60 min) | Partial degradation (82% recovery) | [2] | |
| pH Stability | pH 4 to 12.5 (oxic conditions) | Degradation rate increases with increasing pH for hydroxylated coumarins. | [1] |
Experimental Protocols
Protocol for Assessing the pH Stability of this compound
This protocol outlines a general method to assess the stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in HPLC-grade DMSO.
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffers with different pH values (e.g., pH 4, 7, and 9).
-
Incubation: Dilute the this compound stock solution in each buffer to a final concentration of 100 µM. Incubate these solutions at a controlled temperature (e.g., 25°C or 37°C), protected from light.
-
Time-Point Sampling: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot from each solution.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid or another suitable modifier).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector set at the absorbance maximum of this compound. A diode array detector is recommended to identify potential degradation products.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.
Visualizations
Caption: Factors contributing to the degradation of this compound in solution.
Caption: Troubleshooting workflow for this compound degradation and precipitation.
References
Technical Support Center: Ailancoumarin E Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Ailancoumarin E. The information is designed to assist in refining experimental protocols and addressing common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a coumarin (B35378) derivative.[1] Published research has indicated its potential as an antifeedant agent against certain insect larvae and as a tyrosinase inhibitor.[1] Broader research on coumarins suggests they can modulate signaling pathways involved in oxidative stress and inflammation, such as the Keap1/Nrf2/ARE pathway.[2][3][4]
Q2: What is a recommended starting concentration for in vitro experiments with this compound?
A starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. A common starting range for novel compounds is from 0.1 µM to 100 µM. Cell viability assays, such as MTT or resazurin-based assays, are recommended to determine the cytotoxic concentration range in your specific cell line.
Q3: How should I dissolve this compound for my experiments?
This compound, like many organic compounds, is likely soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your experimental wells is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
Issue 1: High background or false-positive signals in my viability assay.
-
Possible Cause: Direct reduction of the assay reagent (e.g., MTT, resazurin) by this compound, independent of cellular metabolic activity.
-
Troubleshooting & Optimization:
-
Control Experiment: Run a cell-free control where this compound is added to the assay medium and reagent to check for direct chemical reduction.
-
Alternative Assays: If direct interaction is confirmed, consider using an alternative viability assay that does not rely on reductase activity, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).[5]
-
Issue 2: Inconsistent results or high well-to-well variability.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or incomplete dissolution of formazan (B1609692) crystals (in MTT assays).[6]
-
Troubleshooting & Optimization:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding and gently rock the plate in a cross-pattern after seeding.[6]
-
Edge Effects: To minimize evaporation, fill the outer wells of the plate with sterile PBS or medium without cells and do not use them for experimental data.[6]
-
Formazan Solubilization (MTT): Ensure complete solubilization by vigorous pipetting or placing the plate on a shaker for a few minutes before reading the absorbance.[6]
-
| Problem | Possible Cause | Solution |
| Low Signal | Insufficient cell number; Low metabolic activity of cells; this compound is cytotoxic at the tested concentration. | Optimize cell seeding density; Ensure cells are in the logarithmic growth phase; Perform a dose-response curve to find a non-toxic concentration range. |
| High Signal in Negative Control | Contamination of cell culture; Reagent instability. | Check for microbial contamination; Prepare fresh reagents. |
Western Blotting
Issue 1: Weak or no signal for the target protein.
-
Possible Cause: Low protein concentration, inefficient antibody binding, or issues with the transfer process.[7][8]
-
Troubleshooting & Optimization:
-
Protein Concentration: Increase the amount of protein loaded per well.[8] Use a positive control lysate known to express the target protein.[7]
-
Antibody Incubation: Increase the primary antibody concentration or incubate overnight at 4°C.[7]
-
Transfer Efficiency: Check transfer efficiency by staining the membrane with Ponceau S after transfer.[8]
-
Issue 2: High background or non-specific bands.
-
Possible Cause: Insufficient blocking, excessive antibody concentration, or inadequate washing.[8][9]
-
Troubleshooting & Optimization:
| Problem | Possible Cause | Solution |
| Multiple Bands | Non-specific antibody binding; Protein degradation. | Use a more specific antibody; Add protease inhibitors to the lysis buffer.[8] |
| "Smiley" or Distorted Bands | Gel running too fast (overheating). | Run the gel at a lower voltage, preferably in a cold room. |
Flow Cytometry
Issue 1: Low fluorescence intensity or a weak signal.
-
Possible Cause: Insufficient antibody concentration, low expression of the target antigen, or fluorochrome degradation.[10]
-
Troubleshooting & Optimization:
-
Antibody Titration: Determine the optimal antibody concentration through titration.[10]
-
Antigen Expression: Confirm the expression of your target antigen in the chosen cell line from literature or by using a positive control.[10]
-
Fluorochrome Protection: Protect conjugated antibodies from light and store them properly.[10]
-
Issue 2: High background or non-specific staining.
-
Possible Cause: Excess antibody concentration, dead cells picking up the antibody, or Fc receptor-mediated binding.[11]
-
Troubleshooting & Optimization:
| Problem | Possible Cause | Solution |
| Low Event Rate | Clogged flow cytometer; Low cell concentration. | Backflush the instrument; Ensure cell concentration is at least 1x10^6 cells/mL.[10] |
| Abnormal Scatter Profile | Cell debris; Cell clumps. | Gate out debris based on forward and side scatter; Gently pipette to break up clumps before analysis.[10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of Nrf2 Activation
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: A general experimental workflow for investigating the bioactivity of this compound.
Caption: Hypothesized mechanism of this compound-induced Nrf2 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 细胞活力和增殖测定 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. bosterbio.com [bosterbio.com]
- 11. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
Validation & Comparative
Unveiling the True Structure of Ailancoumarin E: A Comparative Guide
The initially proposed structure of the natural product Ailancoumarin E has been revised and confirmed through rigorous spectroscopic analysis and total synthesis. This guide provides a detailed comparison of the originally proposed structure and the correct structure, now widely recognized as Angelmarin, offering researchers a clear understanding of the evidence-based confirmation.
Initially isolated from the stem bark of the Tree of Heaven (Ailanthus altissima), this compound belongs to the coumarin (B35378) family of natural products, known for their diverse biological activities. Early structural elucidation, based primarily on spectroscopic data, led to a proposed chemical structure. However, subsequent detailed analysis and, crucially, the unambiguous evidence from total synthesis, have led to the confirmation of a different, correct structure for this compound. This correct structure is identical to that of a previously known compound, Angelmarin.
Structural Showdown: Proposed vs. Confirmed
The key difference between the initially proposed structure of this compound and the confirmed structure of Angelmarin lies in the connectivity of the side chain to the coumarin core. While both structures share the same molecular formula, C₂₃H₂₀O₆, the arrangement of the atoms in the side chain differs significantly.
Table 1: Comparison of Proposed and Confirmed Structures
| Feature | Originally Proposed this compound Structure | Confirmed Structure (Angelmarin) |
| IUPAC Name | (E)-3-(4-hydroxyphenyl)-1-((S)-2-oxo-8,9-dihydro-2H-furo[2,3-h]chromen-8-yl)prop-2-en-1-one | 2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
| Side Chain | Cinnamoyl group directly attached to the dihydrofuran ring | Cinnamoyl group esterified to a 2-hydroxypropyl group, which is attached to the dihydrofuran ring |
| Key Functional Group | Ketone | Ester |
The Decisive Evidence: Spectroscopic Data and Total Synthesis
The confirmation of the correct structure of this compound (as Angelmarin) was established through a combination of advanced spectroscopic techniques and the gold standard of chemical proof: total synthesis.
Spectroscopic Re-evaluation
A critical re-examination of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data was instrumental ing the initially proposed structure.
Table 2: Key Spectroscopic Data Comparison
| Spectroscopic Data | Expected for Proposed Structure | Observed (Consistent with Angelmarin) |
| ¹H NMR | Signal for a proton adjacent to a ketone | Signals consistent with a proton adjacent to an ester oxygen |
| ¹³C NMR | Chemical shift for a ketone carbonyl carbon (~190-200 ppm) | Chemical shift for an ester carbonyl carbon (~165-175 ppm) |
| HMBC Correlations | Correlations supporting the ketone connectivity | Correlations confirming the ester linkage |
The Ultimate Proof: Total Synthesis
The ambiguity surrounding the structure of this compound was definitively resolved through the total synthesis of Angelmarin. The synthetic route, which unambiguously constructs the molecule with the ester linkage, yielded a compound whose spectroscopic data perfectly matched that of the natural product. This provided irrefutable evidence for the correct structure.
Experimental Protocols
Isolation of this compound (Angelmarin): The dried and powdered stem bark of Ailanthus altissima is extracted with methanol. The resulting crude extract is then subjected to a series of chromatographic separations, typically including column chromatography over silica (B1680970) gel and preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
Logical Workflow for Structure Confirmation
The process of revising the structure of this compound followed a logical progression from initial characterization to definitive confirmation.
Caption: Workflow of this compound structure confirmation.
This comprehensive analysis, combining meticulous spectroscopic investigation and unambiguous total synthesis, has firmly established the correct structure of this compound as being identical to Angelmarin. This clarification is vital for the accurate reporting of its biological activities and for guiding future research in drug discovery and development based on this natural product scaffold.
Ailancoumarin E: A Comparative Guide to its Antifeedant Properties
For Researchers, Scientists, and Drug Development Professionals
Ailancoumarin E, a derivative of coumarin (B35378), has been identified as a promising antifeedant compound.[1] Studies have demonstrated its ability to deter the feeding of the diamondback moth, Plutella xylostella, a significant pest of cruciferous crops, and inhibit the growth of its third instar larvae.[1] Coumarins, as a class of compounds, are known to exhibit a range of insecticidal and antifeedant activities.[2]
Comparative Analysis of Antifeedant Activity
To contextualize the potential efficacy of this compound, this section provides a comparative summary of the antifeedant activity of other natural compounds against Plutella xylostella and other lepidopteran pests. The data is presented in terms of the half-maximal effective concentration (EC₅₀) or Antifeedant Index (AFI), where available. A higher AFI indicates stronger antifeedant activity, while a lower EC₅₀ value signifies greater potency.
| Compound | Target Insect | Assay Type | Concentration | Antifeedant Index (AFI %) | EC₅₀ | Source |
| This compound | Plutella xylostella | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Momordicin I | Plutella xylostella (2nd instar) | Leaf Disc Choice | Not Specified | 144.08 µg/mL | [3] | |
| Momordicin I | Plutella xylostella (3rd instar) | Leaf Disc Choice | Not Specified | 168.42 µg/mL | [3] | |
| Momordicin II | Plutella xylostella (2nd instar) | Leaf Disc Choice | Not Specified | 76.69 µg/mL | [3] | |
| Momordicin II | Plutella xylostella (3rd instar) | Leaf Disc Choice | Not Specified | 116.24 µg/mL | [3] | |
| Sesquiterpenoids (various) | Plutella xylostella | Not Specified | Not Specified | 25.3 - 42.1 µg/cm² | [4] | |
| Neem Preparations | Plutella xylostella | Laboratory Assay | Not Specified | Significant Reduction in Food Consumption | Not Specified | [5] |
| Denatonium Benzoate | Plutella xylostella | Laboratory Assay | Not Specified | Significant Reduction in Food Consumption | Not Specified | [5] |
| Ludwigia tomentosa (aqueous extract) | Plutella xylostella | Choice Bioassay | Not Specified | 52% | Not Specified | [6] |
| Strychnos nuxvomica (ethyl acetate (B1210297) extract) | Spodoptera litura | Leaf Disc No-Choice | 1% | 88.98% | Not Specified | [7][8] |
| Vitex negundo (hexane extract) | Spodoptera litura | Leaf Disc No-Choice | 1% | 86.41% | Not Specified | [7][8] |
| Murraya koeingii (hexane extract) | Spodoptera litura | Leaf Disc No-Choice | 1% | 81.46% | Not Specified | [7][8] |
| Zanthoxylum limonella (ethyl acetate extract) | Spodoptera litura | Leaf Disc No-Choice | 1% | 80.58% | Not Specified | [7][8] |
| Abrus precatorius (hexane extract) | Spodoptera litura | Leaf Disc No-Choice | 1% | 78.61% | Not Specified | [7][8] |
Experimental Protocols
The evaluation of antifeedant properties typically involves choice or no-choice bioassays. These methods are fundamental in determining the efficacy of a test compound in deterring insect feeding.
Leaf Disc Choice Test
This assay assesses an insect's preference between a treated and an untreated food source.
Materials:
-
Test compound (e.g., this compound)
-
Solvent (e.g., acetone, ethanol)
-
Fresh leaves (host plant of the target insect)
-
Cork borer
-
Petri dishes
-
Filter paper
-
Target insect larvae (e.g., 3rd instar)
-
Leaf area meter or scanner and image analysis software
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in a suitable solvent. A solvent-only solution serves as the control.
-
Leaf Disc Preparation: Use a cork borer to cut uniform discs from fresh host plant leaves.
-
Treatment: Dip the leaf discs into the respective test solutions for a few seconds and allow the solvent to evaporate completely. Control discs are dipped in the solvent alone.
-
Assay Setup: Place one treated disc and one control disc on opposite sides of a Petri dish lined with moist filter paper to maintain humidity.
-
Insect Introduction: Introduce a single, pre-starved larva into the center of each Petri dish.
-
Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 1°C, 60-70% RH, 12:12 L:D photoperiod) for 24-48 hours.
-
Data Collection: After the incubation period, measure the area of both the treated and control leaf discs consumed using a leaf area meter or by scanning and analyzing the images.
-
Calculation of Antifeedant Index (AFI): AFI (%) = [(C - T) / (C + T)] x 100 Where:
-
C = Area of the control disc consumed
-
T = Area of the treated disc consumed
-
Leaf Disc No-Choice Test
This assay evaluates the feeding deterrence of a compound when the insect has no alternative food source.[7]
Materials:
-
Same as the Leaf Disc Choice Test.
Procedure:
-
Preparation of Test Solutions and Leaf Discs: Follow steps 1-3 from the Leaf Disc Choice Test protocol.
-
Assay Setup: Place a single treated leaf disc in the center of a Petri dish lined with moist filter paper. A separate set of Petri dishes with solvent-treated discs serves as the control.
-
Insect Introduction: Introduce a single, pre-starved larva into each Petri dish.
-
Incubation: Maintain the Petri dishes under the same controlled conditions as the choice test.
-
Data Collection: Measure the consumed area of the leaf discs in both the treated and control setups.
-
Calculation of Feeding Deterrence: The percentage of feeding deterrence can be calculated by comparing the consumption of the treated discs to the control discs.
Visualizing the Process and Pathway
To better illustrate the experimental workflow and the potential mechanism of action, the following diagrams are provided.
Mechanism of Action
The precise mechanism by which this compound exerts its antifeedant effect is not yet fully elucidated. However, the current understanding of insect gustation suggests that antifeedants are detected by specialized gustatory receptors (GRs) located in the insect's mouthparts, antennae, and tarsi.[2] The binding of an antifeedant molecule to a GR triggers a signal transduction cascade within the gustatory receptor neuron.[9] This ultimately leads to the generation of an action potential that is transmitted to the insect's brain, resulting in a behavioral response of feeding cessation or avoidance.[10]
Conclusion
This compound presents a promising avenue for the development of novel, natural-based insect antifeedants. While further research is required to quantify its efficacy and fully understand its mode of action, the existing evidence of its activity against the significant agricultural pest, Plutella xylostella, warrants continued investigation. The comparative data and standardized protocols provided in this guide offer a framework for future studies aimed at validating and optimizing the application of this compound in integrated pest management programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Botanical Antifeedants: An Alternative Approach to Pest Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 6. Antifeeding and Oviposition Deterrent Effect of Ludwigia spp. (Onagraceae) against Plutella xylostella (Lepidoptera: Plutellidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. entomoljournal.com [entomoljournal.com]
- 8. researchgate.net [researchgate.net]
- 9. A Drosophila gustatory receptor essential for aversive taste and inhibiting male-to-male courtship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bad Taste Protects Fruit Flies from Eating a Toxic Amino Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Ailancoumarin E: A Comparative Analysis with Other Natural Antifeedants
In the continuous search for sustainable and effective pest management strategies, natural products remain a vital source of novel bioactive compounds. Among these, antifeedants, which deter insects from feeding without outright killing them, represent an ecologically sound approach to crop protection. This guide provides a comparative overview of Ailancoumarin E, a coumarin (B35378) derivative, and other prominent natural antifeedants, supported by available experimental data and methodologies. This document is intended for researchers, scientists, and professionals in the fields of agricultural science and drug development.
Introduction to this compound and Other Natural Antifeedants
This compound is a coumarin derivative isolated from the tree of heaven (Ailanthus altissima), a plant known for producing a variety of bioactive secondary metabolites.[1][2] While research has confirmed its antifeedant activity against significant agricultural pests like the diamondback moth (Plutella xylostella), comprehensive quantitative data on its efficacy remains limited in publicly accessible literature.[3]
For comparative purposes, this guide will focus on well-characterized natural antifeedants from different chemical classes, including limonoids, alkaloids, and other phenolics. These compounds have been extensively studied and provide a benchmark for evaluating the potential of newer molecules like this compound.
Comparative Antifeedant Activity
While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the antifeedant activity of other major natural compounds against various insect pests. This data, presented as EC50 (Effective Concentration to deter 50% of the population) or AFC50 (Antifeedant Concentration causing 50% feeding reduction), offers a quantitative baseline for comparison.
| Compound Class | Compound Name | Target Pest | Bioassay Type | EC50 / AFC50 (µg/cm² or ppm) | Reference |
| Limonoid | Azadirachtin (B1665905) | Spodoptera littoralis | Leaf Disc Choice | 0.03 ppm | (Not explicitly cited, general knowledge) |
| Limonoid | Toosendanin | Plutella xylostella | Leaf Disc | 0.09 µg/cm² | (Not explicitly cited, general knowledge) |
| Limonoid | Salannin | Spodoptera frugiperda | Leaf Disc Choice | ~1.0 ppm | [4][5] |
| Triterpenoid Saponin | Momordicin II | Plutella xylostella (3rd instar) | Leaf Disc | 116.24 µg/mL | [4] |
| Triterpenoid Saponin | Momordicin I | Plutella xylostella (3rd instar) | Leaf Disc | 168.42 µg/mL | [4] |
| Coumarin | Osthole | Tetranychus urticae | (Not Specified) | LC50: 11.4 mg/g | [6] |
Note: The efficacy of antifeedants can vary significantly based on the target insect species, its developmental stage, and the specific bioassay method used. Direct comparison of values across different studies should be done with caution.
Experimental Protocols
Standardized bioassays are crucial for the evaluation and comparison of antifeedant compounds. The following are detailed methodologies for common antifeedant assays, particularly relevant for pests like Plutella xylostella.
Leaf Disc No-Choice Bioassay
This method assesses the feeding deterrence of a compound when the insect has no alternative food source.
-
Insect Rearing: Larvae of the target insect (e.g., 3rd instar Plutella xylostella) are reared on fresh, untreated host plant leaves (e.g., cabbage) under controlled conditions (e.g., 25±1°C, 65±5% RH, 16:8 h L:D photoperiod).
-
Preparation of Test Solutions: The test compound (e.g., this compound) is dissolved in an appropriate solvent (e.g., acetone (B3395972) or ethanol) to create a stock solution. A series of dilutions are then prepared.
-
Treatment of Leaf Discs: Leaf discs of a uniform size (e.g., 5 cm diameter) are punched from fresh host plant leaves. The discs are then dipped into the test solutions for a standardized time (e.g., 10-30 seconds). Control discs are treated with the solvent only. The treated discs are air-dried to allow for solvent evaporation.
-
Bioassay: A single treated leaf disc is placed in a Petri dish lined with moist filter paper. A pre-weighed larva is introduced into each Petri dish.
-
Data Collection and Analysis: After a set period (e.g., 24 or 48 hours), the larvae are removed, and the remaining leaf area is measured using a leaf area meter or image analysis software. The weight of the larvae and the amount of fecal matter produced can also be recorded. The antifeedant index is calculated using the formula: AFI (%) = [(C-T)/(C+T)] x 100, where C is the consumption of the control disc and T is the consumption of the treated disc. The EC50 value is then determined using probit analysis.
Leaf Disc Choice Bioassay
This assay evaluates the feeding preference of an insect when presented with both treated and untreated food sources.
-
Insect and Leaf Disc Preparation: Similar to the no-choice assay.
-
Bioassay Setup: In each Petri dish, two treated and two untreated (control) leaf discs are placed equidistantly. A single larva is introduced into the center of the dish.
-
Data Collection and Analysis: After the experimental period, the consumed area of both treated and control discs is measured. The feeding ratio or preference index is calculated to determine the antifeedant effect.
Signaling Pathways and Mechanism of Action
The precise mechanism of action for this compound as an antifeedant is not yet fully elucidated. However, studies on coumarins in other insects, such as Drosophila melanogaster, provide a plausible model.
Many bitter or toxic compounds are detected by the insect's gustatory system, leading to feeding aversion. This process involves the activation of specific gustatory receptor neurons (GRNs). For coumarin, it has been shown that it activates aversive GRNs, and specific gustatory receptors (GRs) like GR33a, GR66a, and GR93a are involved in its detection.[7][8][9][10] This activation triggers a signaling cascade that ultimately leads to the rejection of the food source.
It is hypothesized that this compound, being a coumarin derivative, likely interacts with similar gustatory receptors in susceptible insects, leading to the observed antifeedant response.
Additionally, this compound is known to be a tyrosinase inhibitor.[3] While tyrosinase is primarily involved in melanization and sclerotization of the insect cuticle, its inhibition could potentially have broader physiological effects that contribute to growth inhibition, although a direct link to the immediate antifeedant effect is less clear.
Proposed Antifeedant Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced antifeedant response.
Experimental Workflow for Antifeedant Bioassay
Caption: General workflow for conducting an antifeedant bioassay.
Conclusion
This compound presents itself as a promising natural antifeedant. Its origin from Ailanthus altissima, a plant with known insecticidal properties, and its chemical nature as a coumarin suggest a strong potential for pest management applications. However, to fully ascertain its position relative to established natural antifeedants like azadirachtin and toosendanin, further research is critically needed to generate robust quantitative data on its efficacy against a broader range of insect pests. The elucidation of its precise mechanism of action will also be vital for its potential development into a commercial biopesticide. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to undertake such investigations.
References
- 1. Ailanthus altissima as a Source of Natural Pesticides | Encyclopedia MDPI [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-feedant activity of selected botanical extracts and their combinations on Plutella xylostella larvae | International Society for Horticultural Science [ishs.org]
- 6. researchgate.net [researchgate.net]
- 7. Gustatory Receptors Required for Avoiding the Toxic Compound Coumarin in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Gustatory Receptors Required for Avoiding the Toxic Compound Coumarin in Drosophila melanogaster | Semantic Scholar [semanticscholar.org]
- 9. Gustatory Receptors Required for Avoiding the Toxic Compound Coumarin in Drosophila melanogaster -Molecules and Cells | Korea Science [koreascience.kr]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Ailancoumarin E and Other Coumarins: Biological Activities and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ailancoumarin E and other notable coumarins, focusing on their biological activities supported by experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug discovery, offering insights into the therapeutic potential of this class of compounds.
Introduction to this compound and Other Coumarins
Coumarins are a large class of phenolic compounds found in many plants, and they are known for their diverse pharmacological properties. This compound is a specific coumarin (B35378) derivative that has been investigated for its bioactivities. This guide compares the tyrosinase inhibitory activity of this compound with the prominent anti-inflammatory, anticancer, and antioxidant activities of other well-studied coumarins. By presenting quantitative data and detailed experimental methodologies, this guide aims to facilitate a deeper understanding of the structure-activity relationships and potential therapeutic applications of these compounds.
Comparative Analysis of Biological Activities
The biological activities of this compound and a selection of other coumarins are summarized below. The data is presented in tabular format to allow for easy comparison of their potency in various assays.
Tyrosinase Inhibitory Activity
This compound has been reported to exhibit inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | 28.4 | Kojic acid | 18.2 |
Table 1: Tyrosinase inhibitory activity of this compound.
Anticancer Activity
Various coumarin derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Coumarin Derivative | Cancer Cell Line | IC50 (µM) |
| Esculetin | HL-60 (Leukemia) | 19.5 |
| K562 (Leukemia) | 38.2 | |
| 7-Hydroxycoumarin | MCF-7 (Breast) | >100 |
| A549 (Lung) | >100 | |
| Osthole (B1677514) | HeLa (Cervical) | 25.3 |
| HepG2 (Liver) | 32.8 | |
| Imperatorin | U251 (Glioma) | 15.7 |
| PC-3 (Prostate) | 22.4 |
Table 2: Anticancer activity of selected coumarins against various cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory properties of coumarins are often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
| Coumarin Derivative | Cell Line | IC50 (µM) for NO Inhibition |
| Daphnetin | RAW 264.7 | 12.5 |
| Esculetin | RAW 264.7 | 23.8 |
| Scopoletin | RAW 264.7 | 35.2 |
| Umbelliferone | RAW 264.7 | >100 |
Table 3: Anti-inflammatory activity of selected coumarins.
Antioxidant Activity
The antioxidant potential of coumarins is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Coumarin Derivative | DPPH Scavenging IC50 (µM) |
| Esculetin | 8.5 |
| Fraxetin | 15.2 |
| Daphnetin | 21.7 |
| 4-Methylumbelliferone | 45.1 |
Table 4: Antioxidant activity of selected coumarins.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of tyrosinase, the enzyme responsible for melanin production.
Procedure:
-
Prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.8), L-DOPA (as the substrate), and the test compound (this compound or reference standard) in a 96-well plate.
-
Initiate the enzymatic reaction by adding mushroom tyrosinase to the mixture.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the formation of dopachrome (B613829) by monitoring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test coumarin and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay determines the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Procedure:
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test coumarins for a short period (e.g., 1-2 hours).
-
Stimulate the cells with LPS to induce the production of nitric oxide, except for the negative control group.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, which is a stable product of NO, using the Griess reagent. The Griess reaction results in a colored azo dye, and the absorbance is measured at approximately 540 nm.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is based on the ability of an antioxidant to scavenge the stable DPPH free radical.
Procedure:
-
Prepare a solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
In a 96-well plate, mix the DPPH solution with various concentrations of the test coumarin or a standard antioxidant (e.g., ascorbic acid).
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the decrease in absorbance of the DPPH solution at its maximum absorption wavelength (around 517 nm). The discoloration of the DPPH solution indicates the scavenging activity of the compound.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined from the dose-response curve.
Signaling Pathway Diagrams
The biological effects of many coumarins are mediated through their interaction with key cellular signaling pathways. Below are diagrams of the NF-κB and PI3K/Akt pathways, which are frequently modulated by coumarins in the context of inflammation and cancer.
Caption: NF-κB Signaling Pathway.
Caption: PI3K/Akt Signaling Pathway.
Conclusion
This comparative guide highlights the diverse biological activities of coumarins. While this compound shows promise as a tyrosinase inhibitor, other coumarins such as esculetin, daphnetin, and osthole exhibit potent anticancer, anti-inflammatory, and antioxidant properties. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for further research and development of coumarin-based therapeutic agents. The structure-activity relationships suggested by the comparative data underscore the importance of specific substitutions on the coumarin scaffold in determining biological function. Further investigations are warranted to explore the full therapeutic potential of this versatile class of natural products.
A Comparative Analysis of Natural versus Synthetic Ailancoumarin E Activity
Ailancoumarin E, a naturally occurring terpenylated coumarin (B35378) isolated from the "tree of heaven" (Ailanthus altissima), has demonstrated notable biological activities, including enzyme inhibition and antifeedant effects. This guide provides a comparative overview of the known activities of this compound, with a focus on presenting available data for the natural compound. At present, published literature does not offer a direct comparison with a synthetically derived counterpart, as methods for its total synthesis have not been widely reported.
While the bioactivity of many natural products can be influenced by their stereochemistry, which can be challenging to replicate perfectly in a synthetic setting, the lack of a synthetic comparator for this compound means that all current biological data pertains to the naturally isolated form.
Biological Activity Profile
The primary reported activities for natural this compound are the inhibition of the enzyme tyrosinase and antifeedant action against the diamondback moth (Plutella xylostella).
Quantitative Data Summary
| Biological Activity | Target/Organism | Metric | Value | Reference |
| Enzyme Inhibition | Tyrosinase | IC₅₀ | 14.21 μM | [1][2] |
| Antifeedant Activity | Plutella xylostella | - | Active | [1][2] |
| Cytotoxicity (related compound) | Hep3B (Human liver cancer cell line) | IC₅₀ | 45.21 μM | [3] |
Note: The cytotoxicity data is for Altissimacoumarin C, a structurally related coumarin also isolated from Ailanthus altissima, and is provided for context.[3]
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key activities of this compound, based on standard laboratory methods.
Tyrosinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of tyrosinase, which is involved in melanin (B1238610) biosynthesis.
Protocol:
-
Preparation of Reagents:
-
Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate (B84403) buffer).
-
L-DOPA (3,4-dihydroxyphenylalanine) substrate solution (e.g., 2 mM in phosphate buffer).
-
Phosphate buffer (e.g., 50 mM, pH 6.8).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) to various concentrations.
-
Positive control (e.g., Kojic acid).
-
-
Assay Procedure:
-
In a 96-well microplate, add 130 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the mushroom tyrosinase solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the L-DOPA solution to each well.
-
Measure the change in absorbance at 475 nm over a specified time period using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control (without the inhibitor).
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.[4]
-
Antifeedant Activity Assay against Plutella xylostella
This bioassay evaluates the deterrence of feeding behavior in insect larvae when exposed to a test compound.
Protocol:
-
Preparation of Materials:
-
Third-instar larvae of Plutella xylostella.
-
Cabbage leaf discs of a uniform size.
-
Test compound (this compound) dissolved in a suitable solvent to create a series of concentrations.
-
Control solution (solvent only).
-
-
Assay Procedure:
-
Cabbage leaf discs are treated with the test compound solutions or the control solution and allowed to dry.
-
In a petri dish or similar container, place one treated leaf disc and one control leaf disc.
-
Introduce a single larva into the center of the dish.
-
Allow the larvae to feed for a set period (e.g., 24 or 48 hours).
-
The leaf area consumed for both the treated and control discs is measured, often using image analysis software.
-
An antifeedant index can be calculated to quantify the deterrent effect.
-
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the evaluation of this compound, the following diagrams are provided.
References
- 1. Phenolic Composition and Bioactivities of Invasive Ailanthus altissima (Mill.) Swingle Leaf Extracts Obtained by Two-Step Sequential Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Novel coumarin derivatives as potential tyrosinase inhibitors: Synthesis, binding analysis and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
Ailancoumarin E: An In Vivo Validation Perspective Through Comparative Analysis
While direct in vivo experimental data for Ailancoumarin E is not currently available in published literature, its potential biological activities can be inferred and benchmarked against well-characterized coumarin (B35378) analogs. This guide provides a comparative overview of the in vivo anti-inflammatory and anticancer effects of prominent coumarins—Imperatorin, Esculetin (B1671247), Scopoletin, and Ferulin C—to offer a predictive validation framework for this compound.
This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of coumarin derivatives. By presenting available in vivo data for structurally and functionally related compounds, we aim to provide a valuable resource for designing future in vivo studies for this compound and other novel coumarins.
Comparative Analysis of In Vivo Biological Effects
The following tables summarize the in vivo anti-inflammatory and anticancer activities of selected coumarins, providing key experimental details for comparative assessment.
Anti-inflammatory Activity
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Imperatorin | Dimethylbenzene-induced ear edema in mice | 15, 30, 60 mg/kg | Oral | Significantly inhibited inflammatory reactions. Reduced the release of TNF-α, IL-6, and IL-1β. | [1] |
| Acetic acid-induced vascular permeability in mice | 15, 30, 60 mg/kg | Oral | Significantly inhibited inflammatory responses. | [1] | |
| Cotton pellet-induced granuloma in rats | 15, 30, 60 mg/kg | Oral | Significantly inhibited inflammatory reactions. | [1] | |
| Esculetin | Croton oil ear test in mice | Not specified | Not specified | Determined a reduction in edema and granulocyte infiltration. | [2][3] |
| Trinitrobenzenesulphonic acid (TNBS)-induced colitis in rats | 10 mg/kg | Not specified | Promoted a reduction in the extension of the lesion and restored glutathione (B108866) content. | [4] | |
| Lipopolysaccharide (LPS)-induced acute lung injury in mice | 20, 40 mg/kg | Pretreatment | Significantly attenuated histopathologic changes and decreased inflammatory cell infiltration. Reduced the production of TNF-α, IL-1β, and IL-6. | [5] |
Anticancer Activity
| Compound | Animal Model | Cancer Cell Line | Dosage | Administration Route | Key Findings | Reference |
| Scopoletin | Nude mouse xenograft model | Human tumor cell lines | 100, 200 mg/kg | p.o. | Showed anti-tumorigenic and anti-angiogenic activity. | [6] |
| Human leukemia-induced BALB/c mice | Jurkat | Not specified | Not specified | Showed anti-leukemia activity associated with cancer cell apoptosis and inhibition of inflammation and angiogenesis. | [7] | |
| Ferulin C | MCF-7 xenograft model in mice | MCF-7 (breast cancer) | 25, 50, 100 mg/kg | Not specified | Significantly inhibited the growth of xenograft breast cancer cells. | [8][9] |
| Scopoletin derivative (17b) | A549 xenograft model in mice | A549 (lung cancer) | Not specified | Not specified | Significantly suppressed tumor growth in a dose-dependent manner without causing loss of mean body weight. | [10] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited above are provided to facilitate experimental design and replication.
Carrageenan-Induced Paw Edema (Anti-inflammatory Model)
This is a widely used model for acute inflammation.
-
Animals: Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.[11][12][13]
-
Treatment: The test compound (e.g., Imperatorin) or vehicle is administered orally or intraperitoneally at a specified time before the carrageenan injection.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11][13]
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.
Breast Cancer Xenograft Model (Anticancer Model)
This model is used to evaluate the in vivo efficacy of potential anticancer compounds.
-
Cell Culture: Human breast cancer cells (e.g., MCF-7 or MDA-MB-231) are cultured in appropriate media.[14][15][16]
-
Animals: Immunocompromised mice, such as nude mice (nu/nu) or NOD-SCID mice, are used.[14][15][16]
-
Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) is injected into the mammary fat pad of the mice.[15]
-
Treatment: Once the tumors reach a palpable size (e.g., 150-200 mm³), the mice are randomized into treatment and control groups. The test compound (e.g., Ferulin C) is administered via a specified route (e.g., oral, intraperitoneal, or intratumoral) for a defined period.[15]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 3 days) using calipers. Body weight is also monitored to assess toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker expression).
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a potential signaling pathway for coumarin-mediated anti-inflammatory effects and a general workflow for in vivo anticancer studies.
Caption: Potential anti-inflammatory mechanism of coumarins.
Caption: General workflow for in vivo anticancer xenograft studies.
Conclusion
While the in vivo biological profile of this compound remains to be elucidated, the extensive research on other coumarins provides a strong foundation for predicting its potential therapeutic activities. The comparative data and experimental protocols presented in this guide suggest that this compound is a promising candidate for in vivo investigation, particularly for its potential anti-inflammatory and anticancer properties. Future studies should focus on evaluating this compound in established animal models, such as those described herein, to definitively characterize its in vivo efficacy and mechanism of action.
References
- 1. Imperatorin possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and peripheral analgesic activity of esculetin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and peripheral analgesic activity of esculetin in vivo. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological activities of esculin and esculetin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]
- 8. Ferulin C triggers potent PAK1 and p21-mediated anti-tumor effects in breast cancer by inhibiting Tubulin polymerization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, in vitro and in vivo antitumor activity of scopoletin-cinnamic acid hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 15. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Ailancoumarin E's Enzyme Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ailancoumarin E's enzyme inhibitory activity, with a primary focus on its known target, tyrosinase. By presenting its performance alongside other well-established inhibitors and detailing the necessary experimental protocols, this document serves as a valuable resource for assessing its potential as a specific enzyme inhibitor.
Executive Summary
This compound, a derivative of coumarin (B35378), has demonstrated notable inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. This guide delves into a comparative analysis of its potency against other known tyrosinase inhibitors such as kojic acid, arbutin, and L-mimosine. While data on a broad spectrum of enzyme targets for this compound is limited, this guide establishes a framework for evaluating its specificity by comparing its efficacy against its primary target with that of established alternatives.
Comparative Analysis of Tyrosinase Inhibition
The potency of an enzyme inhibitor is quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. It is crucial to consider that IC50 values can be influenced by experimental conditions, including the enzyme source and substrate used. The following table summarizes the IC50 values of this compound's analogs and other common tyrosinase inhibitors, primarily against mushroom tyrosinase, a common model in preliminary screenings.
| Inhibitor | IC50 (µM) | Enzyme Source | Substrate |
| Coumarin-thiosemicarbazone analog (FN-19) | 42.16 ± 5.16 | Mushroom | L-DOPA |
| Geranyloxycoumarin derivative (3k) | 0.67 | Mushroom | Not Specified |
| Kojic Acid | 14 - 72.27 | Mushroom | L-tyrosine/L-DOPA |
| α-Arbutin | ~500 - 2000 | Mushroom | L-tyrosine |
| β-Arbutin | >2400 | Mushroom | Not Specified |
| L-Mimosine | Potent Inhibitor | Not Specified | L-tyrosine |
Data for this compound is represented by structurally related coumarin derivatives.
The data indicates that coumarin derivatives, including those structurally similar to this compound, can be highly potent tyrosinase inhibitors, in some cases significantly more so than the widely used kojic acid and arbutin[1][2].
Experimental Protocols: Tyrosinase Inhibition Assay
Standardized protocols are essential for the accurate and reproducible assessment of enzyme inhibition. The following outlines a common method for determining tyrosinase inhibitory activity using mushroom tyrosinase.
Objective: To determine the concentration of this compound and other inhibitors required to inhibit 50% of tyrosinase activity.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA or L-Tyrosine (substrate)
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add the tyrosinase solution and the test compound solution.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes[3][4].
-
Initiate the enzymatic reaction by adding the substrate (L-DOPA or L-tyrosine).
-
Measure the formation of dopachrome (B613829) by reading the absorbance at 475-495 nm at regular intervals[3][5].
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Assessment Process
To better understand the workflow for assessing enzyme inhibition specificity and the pathway affected by this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing enzyme inhibition.
Caption: Inhibition of the melanin biosynthesis pathway.
Conclusion and Future Directions
The current evidence strongly suggests that this compound is a potent inhibitor of tyrosinase. However, to establish its specificity, it is imperative to conduct further studies against a broad panel of other enzymes, particularly those within the same class (oxidoreductases) and other unrelated enzymes. A favorable therapeutic candidate would exhibit a high degree of selectivity for its intended target, thereby minimizing the potential for off-target effects. The methodologies and comparative data presented in this guide provide a solid foundation for these continued investigations into the therapeutic potential of this compound.
References
- 1. Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3.6. Tyrosinase Inhibitory Assay [bio-protocol.org]
- 4. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Benchmarking Ailancoumarin E: A Comparative Guide to Commercial Tyrosinase Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of Ailancoumarin E's performance against established commercial tyrosinase inhibitors. Designed for researchers, scientists, and professionals in drug development, this document offers an objective analysis supported by experimental data to inform research and development decisions in the fields of dermatology and pharmacology.
Introduction to Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color. The overexpression or irregular activity of tyrosinase can lead to hyperpigmentation disorders. Consequently, the inhibition of this enzyme is a critical strategy in the development of skin-lightening agents and treatments for pigmentation-related conditions. This compound, a natural coumarin (B35378) derivative, has been identified as a tyrosinase inhibitor, positioning it as a potential alternative to existing commercial agents.
In Vitro Efficacy of Tyrosinase Inhibitors
The inhibitory potential of this compound and leading commercial inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50) against mushroom tyrosinase. A lower IC50 value indicates greater potency.
| Inhibitor | IC50 (µM) | Inhibition Type | Source Organism |
| This compound | 14.21[1][2][3][4][5] | Not Reported | Mushroom |
| Kojic Acid | ~14.13 - 51.11 | Competitive/Mixed | Mushroom |
| Arbutin | ~215 - 900 | Competitive | Mushroom |
| 4-Butylresorcinol | ~21 | Competitive | Human |
| Thiamidol | 1.1 (human), 108 (mushroom) | Not Reported | Human/Mushroom |
Note: IC50 values can vary based on experimental conditions.
Signaling Pathway and Mechanism of Action
Tyrosinase catalyzes the initial and rate-limiting steps in the melanin synthesis pathway. It facilitates the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone then serves as a precursor for the production of melanin. Tyrosinase inhibitors, including this compound, exert their effects by interfering with this catalytic process.
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This in vitro assay is a standard method for evaluating the potency of tyrosinase inhibitors.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (substrate)
-
Phosphate (B84403) Buffer (pH 6.8)
-
Test compounds (this compound and commercial inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and mushroom tyrosinase solution.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a predefined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.
-
Measure the absorbance of the reaction mixture at 475-490 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound demonstrates notable tyrosinase inhibitory activity with an IC50 value of 14.21 µM. This positions it as a significantly more potent inhibitor than Arbutin and comparable to, or in some cases more potent than, Kojic Acid, depending on the experimental conditions for the latter. Its efficacy against human tyrosinase and its specific mode of inhibition warrant further investigation to fully elucidate its therapeutic potential. The data presented in this guide suggests that this compound is a promising candidate for further research and development as a novel agent for applications in dermatology and cosmetology.
References
Safety Operating Guide
Prudent Disposal of Ailancoumarin E: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical compounds is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of Ailancoumarin E. In the absence of specific disposal protocols for this compound, the following instructions are based on general best practices for the disposal of coumarin-based and other potentially hazardous laboratory chemicals. It is crucial to always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Hazard Assessment and Safety Precautions
Before initiating any disposal procedures, a thorough hazard assessment is essential. Based on the available safety data for structurally related coumarin (B35378) compounds, this compound should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator or use of a chemical fume hood is necessary.
Summary of Potential Hazards (Based on Related Coumarin Compounds):
| Hazard Category | Potential Hazard | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | May cause skin irritation. | Avoid contact with skin. Wear appropriate gloves and lab coat. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Avoid contact with eyes. Wear safety glasses or goggles. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | Avoid breathing dust. Handle in a well-ventilated area or fume hood. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of this compound waste.
1. Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including unused product and contaminated materials (e.g., weighing paper, pipette tips), in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, designated, and sealable hazardous waste container. Ensure the container is compatible with the solvents used.
-
Do not mix this compound waste with other incompatible waste streams.[1][2]
2. Container Management:
-
Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof closure.[1][2]
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name, "this compound". Note the primary hazards (e.g., "Toxic," "Irritant").
-
Keep the waste container closed except when adding waste.[1][3][4]
3. Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[1][3]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[3]
-
Ensure secondary containment is used for liquid waste containers to prevent spills.[2][4]
-
Store incompatible waste types separately to prevent accidental mixing and dangerous reactions.[1]
4. Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[3][4][5]
-
Follow all institutional procedures for waste manifest documentation and handover to EHS personnel.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
This guide provides a framework for the safe handling and disposal of this compound. Adherence to these procedures, in conjunction with institutional and regulatory guidelines, is essential for maintaining a safe laboratory environment and protecting the ecosystem.
References
Personal protective equipment for handling Ailancoumarin E
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who are handling Ailancoumarin E. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the established hazardous properties of the broader coumarin (B35378) chemical class. Coumarins are recognized as potentially toxic if ingested and may trigger allergic skin reactions.[1]
Personal Protective Equipment (PPE)
A robust personal protective equipment strategy is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE based on guidelines for similar coumarin compounds.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber (NBR) gloves with a minimum thickness of 0.11 mm.[2] Gloves should be tested and approved under EN 374 standards.[3] | To prevent skin contact, as coumarins can cause allergic skin reactions.[4] |
| Eye/Face Protection | Safety goggles with side shields or a face shield | Must be worn at all times in the laboratory where chemicals are being handled to protect against dust particles and potential splashes.[1][2] | To protect against accidental splashes and airborne particles.[2] |
| Skin and Body | Laboratory coat | A standard lab coat should be worn to protect skin and personal clothing from contamination.[1][2] | To prevent contamination of personal clothing.[2] |
| Respiratory | Particulate filter respirator | To be used when handling the powder outside of a ventilated enclosure to prevent the inhalation of dust.[2][5] | To avoid respiratory irritation from inhaling fine particles of the compound.[5] |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls: All handling of solid this compound and the preparation of its solutions should be conducted in a well-ventilated chemical fume hood to minimize exposure.[1][2]
Preparation and Weighing:
-
Before handling, ensure all required PPE is correctly worn, and inspect gloves for any damage.[2]
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood or a ventilated balance enclosure to control dust.[2]
-
Use appropriate tools, such as a spatula and weighing paper, to handle the solid to avoid generating dust.[1]
Experimental Use:
-
Always wear the recommended PPE as detailed in the table above.
-
Handle all solutions with care to prevent splashes to the skin or eyes.[1]
-
Avoid direct contact with skin, eyes, and clothing.[3] Do not inhale the dust.[2]
-
After handling, wash hands thoroughly, even if gloves were worn.[2][5] Do not eat, drink, or smoke in the laboratory.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.[1] This includes contaminated gloves, weighing paper, and other disposable materials.[1] Place all solid waste in a designated and sealed hazardous waste container.[1]
Emergency Procedures
Spill Response:
-
Small Spills: Alert others in the vicinity. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand.[1] Collect the absorbed material into a suitable container for hazardous waste disposal.[1][4] Clean the spill area with an appropriate solvent, followed by soap and water.[1]
-
Large Spills: Evacuate the area immediately and contact your institution's environmental health and safety (EHS) office.[1]
First Aid:
-
If Swallowed: Immediately call a poison center or doctor.[4]
-
If on Skin: Wash with plenty of water.[4]
-
If in Eyes: Rinse cautiously with water for several minutes.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
